Volasertib (BI 6727) is an investigational small-molecule, ATP-competitive kinase inhibitor that targets the PLK1 protein, a key regulator of cell division (mitosis) [1] [2]. The table below summarizes its core mechanism:
| Mechanism Aspect | Description |
|---|---|
| Primary Target | Polo-like kinase 1 (PLK1) [1] [2] |
| Binding Site | Competitively binds to the ATP-binding pocket of the PLK1 kinase domain [1] [3] |
| Key Cellular Effect | Induction of cell cycle arrest at the G2/M phase, leading to a distinct "Polo arrest" in prometaphase [2] |
| Final Cell Fate in Cancer Cells | Irreversible cell cycle arrest followed by programmed cell death (apoptosis) [1] |
PLK1 is overexpressed in many cancers, and its inhibition by this compound disrupts the formation of a functional mitotic spindle, leading to mitotic arrest and apoptosis [1] [2]. This effect is more pronounced in cancer cells due to their heightened dependence on PLK1 for cell division.
This compound demonstrates high potency and selectivity. The following table details its half-maximal inhibitory concentration (IC50) against different kinases:
| Kinase Target | This compound Inhibitory Activity (IC50) |
|---|---|
| PLK1 | 0.87 nmol/L [2] |
| PLK2 | 5 nmol/L [2] |
| PLK3 | 56 nmol/L [2] |
| Other Unrelated Kinases | No significant activity at concentrations up to 10 μmol/L [2] |
This profile shows that this compound is a highly potent and selective PLK1 inhibitor, which helps minimize off-target effects [1] [2].
This compound has shown efficacy as both a single agent and in combination with other therapies across various cancer types.
| Cancer Type / Context | Model / Setting | Observed Effect |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Preclinical in vivo models; Clinical trials (Phase II/III) | Reduced tumor growth; improved response rates and event-free survival when combined with low-dose cytarabine (LDAC) [4] [2] |
| Solid Tumors (e.g., Colon, Lung) | Preclinical xenograft models | Tumor growth delays and regressions [2] |
| Combination Therapy (e.g., with HDAC inhibitors, Radiation) | Preclinical models of lymphoma & glioma | Synergistic increase in cancer cell death; enhanced efficacy of radiotherapy [5] [6] |
For researchers investigating PLK1 inhibition, the following methodologies are critical.
This biochemical assay directly measures a compound's ability to inhibit PLK1 kinase activity [7].
This cell-based assay evaluates the functional consequence of PLK1 inhibition on cell growth.
The diagram below illustrates the mechanism of this compound and its synergistic effects in combination therapy.
Mechanism of this compound and synergistic combinations with HDAC inhibitors/radiation.
Research indicates that the efficacy of this compound is not uniform and can be influenced by specific cellular contexts.
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of cell cycle progression, particularly during G2/M transition and mitosis. This 603-amino acid protein consists of two critical functional domains: an N-terminal kinase domain that catalyzes phosphorylation events and a C-terminal polo-box domain (PBD) that mediates subcellular localization and substrate recognition through binding to phosphorylated serine/threonine residues [1] [2]. PLK1 expression is tightly regulated throughout the cell cycle, remaining low during G0, G1, and S phases, increasing in G2, and peaking during M phase, after which it is rapidly degraded [1]. In normal cells, PLK1 coordinates numerous mitotic events including centrosome maturation, bipolar spindle assembly, kinetochore-microtubule attachment, chromosome segregation, and cytokinesis [3] [1] [2].
In cancer biology, PLK1 assumes critical importance due to its frequent overexpression across diverse malignancies and its association with poor clinical outcomes. PLK1 overexpression has been documented in non-small cell lung cancer, head and neck squamous cancer, melanoma, breast cancer, ovarian cancer, neuroblastoma, colorectal cancer, and cervical cancer, among others [4]. The oncogenic functions of PLK1 extend beyond its core mitotic roles to include regulation of DNA replication, mTOR signaling, apoptosis evasion, metabolic reprogramming, and promotion of epithelial-to-mesenchymal transition (EMT) in cancer cells [3] [1]. PLK1 exerts these diverse effects through multiple mechanisms:
The correlation between PLK1 overexpression and aggressive tumor behavior has established it as an attractive therapeutic target in oncology, spurring the development of specific PLK1 inhibitors like volasertib [5] [3] [2].
PLK1 overexpression manifests diverse patterns across cancer types, with varying implications for disease progression and therapeutic targeting. Analysis of The Cancer Genome Atlas (TCGA) data reveals that PLK1 expression patterns vary significantly between cancer types, suggesting that the threshold for pathological overexpression must be defined within specific tumor contexts [4]. The clinical ramifications of elevated PLK1 levels are substantial, with numerous studies demonstrating strong correlations between PLK1 overexpression and reduced survival across multiple malignancies including non-small cell lung cancer, head and neck squamous cancer, melanoma, breast cancer, ovarian cancer, and others [4].
The pathophysiological consequences of PLK1 dysregulation in cancer cells are multifaceted. In synovial sarcoma, an aggressive malignant soft tissue tumor, PLK1 overexpression correlates with suppressed autophagy, enhanced proliferation, increased invasion capacity, and poor prognosis [5]. Beyond driving mitotic progression, PLK1 overexpression contributes to therapeutic resistance through various mechanisms. Notably, recent evidence indicates that PLK1 overexpression induces suppression of homologous recombination (HR) DNA repair, creating a dependency on alternative DNA repair pathways [4]. This HR deficiency can be quantified using the Homologous Recombination Deficiency (HRD) score, which shows a positive correlation with PLK1 expression levels in bioinformatic analyses of TCGA and Cancer Cell Line Encyclopedia (CCLE) datasets [4].
Table 1: Functional Consequences of PLK1 Overexpression in Cancer
| Functional Domain | Molecular Consequences | Downstream Effects |
|---|---|---|
| Cell Cycle Regulation | G2/M phase dysregulation, premature mitotic entry, aberrant centrosome maturation | Chromosomal instability, aneuploidy, mitotic catastrophe |
| DNA Damage Response | Homologous recombination suppression, RAD51 focus formation impairment | Genomic instability, PARP inhibitor sensitivity |
| Apoptosis Regulation | Caspase-9 inhibition, Bax downregulation, Bcl-2 modulation | Evasion of programmed cell death, chemoresistance |
| Metabolic Reprogramming | Pentose phosphate pathway activation via G6PD phosphorylation | Enhanced nucleotide synthesis, redox homeostasis |
| Invasion/Metastasis | Epithelial-mesenchymal transition (EMT) induction via TGF-β and β-catenin signaling | Increased migratory capacity, metastatic progression |
The relationship between PLK1 overexpression and HR deficiency has significant therapeutic implications. Experimental studies demonstrate that PLK1 overexpression attenuates RAD51 focus formation and reduces HR efficiency as measured by the ASHRA system, which assesses integration of reporter sequences into endogenous loci [4]. This HR suppression phenotype renders PLK1-overexpressing cells vulnerable to PARP inhibition, creating a synthetic lethal interaction that can be therapeutically exploited [4]. Additionally, PLK1 overexpression has been linked to modulation of the tumor immune microenvironment, though these effects appear context-dependent. In breast cancer models, PLK1-driven chromosomal instability creates an immunosuppressive microenvironment enriched in T-regulatory cells and PD-L1 expression, whereas in pancreatic cancer, PLK1 reportedly inhibits NF-κB-mediated PD-L1 transcription [8].
This compound (BI-6727) represents a dihydropteridinone-based ATP-competitive inhibitor that selectively targets the kinase domain of PLK1 [2]. As a second-generation PLK1 inhibitor, this compound demonstrates improved pharmacokinetic properties compared to first-generation compounds like BI-2536, including better solubility and a longer half-life that enables intermittent dosing schedules [9] [2]. Structural analyses reveal that this compound binds to the ATP-binding pocket located at the interface between the N-lobe and C-lobe of the PLK1 kinase domain, forming characteristic hydrogen bond interactions with the hinge region while adjacent aromatic fragments occupy hydrophobic subpockets to enhance binding affinity [2]. Critical residues mediating this compound binding include Lys82 for ATP anchoring, Glu131 and Asp194 within the catalytic network, and Cys133 in the selectivity pocket [2].
The binding mechanism of this compound exploits the structural conservation of the kinase domain while achieving selectivity through specific interactions with unique PLK1 residues. Co-crystallization studies show that this compound, like other PLK1 inhibitors, forms between one and three hydrogen bonding interactions with the hinge region, mimicking the natural interactions of adenine while exploiting subtle differences in the topology of the ATP-binding pocket compared to other kinases [2]. The phosphorylation status of Thr210 in the activation loop further influences inhibitor binding, as phosphorylation induces conformational changes that stabilize the active state of the kinase [1] [2].
This compound exerts profound antiproliferative effects through disruption of mitotic progression and induction of cellular apoptosis. The primary molecular consequences of PLK1 inhibition by this compound include:
In ovarian cancer models, this compound treatment produces distinctive cell cycle perturbations characterized by reduced G1 phase populations and increased G2/M and sub-G1 fractions, indicating cell cycle arrest and apoptosis induction [9]. These cellular effects translate to potent antitumor activity across multiple preclinical models, including synovial sarcoma, ovarian cancer, and pancreatic ductal adenocarcinoma [5] [9] [10].
This compound's mechanism of action through PLK1 inhibition triggers mitotic disruption, DNA repair impairment, and ultimately apoptosis.
The clinical development of this compound has highlighted the necessity for robust predictive biomarkers to identify patient populations most likely to benefit from treatment. Several candidate biomarkers have emerged from preclinical studies:
Cyclin E1 (CCNE1) overexpression has been identified as a particularly promising biomarker for this compound sensitivity in ovarian cancer models. Studies demonstrate that high CCNE1 expression correlates with significantly lower IC~50~ values for this compound compared to cells with low CCNE1 expression, regardless of TP53 status [9]. This relationship appears more consistent than TP53 mutation status alone, which shows variable association with this compound sensitivity across different models [9].
Homologous recombination deficiency markers may identify tumors susceptible to this compound, as PLK1 overexpression itself induces HR suppression and sensitizes cells to PLK1 inhibition [4]. Functional assays measuring RAD51 focus formation or transcriptional HR deficiency signatures could potentially stratify patients.
PLK1 expression levels themselves show complex relationships with drug sensitivity. While PLK1 overexpression creates cancer cell dependency on PLK1 signaling, the relationship between PLK1 expression levels and this compound sensitivity is not straightforward, as evidenced by the observation that PLK1 expression does not consistently correlate with this compound sensitivity in clinical samples [4].
Notably, TP53 mutation status alone demonstrates limited predictive value for this compound response. Experimental studies in TP53 wild-type cell lines (OVTOKO and TOV21G) showed that TP53 knockdown did not significantly increase sensitivity to this compound, suggesting that TP53 status is not a reliable standalone biomarker for PLK1 inhibitor response [9].
Several resistance mechanisms to this compound have been proposed based on preclinical models:
Compensatory kinase pathways including MAPK signaling may bypass PLK1 inhibition in some contexts, particularly in KRAS-mutant pancreatic ductal adenocarcinoma where combination approaches targeting both PLK1 and MEK show enhanced efficacy [10].
MYC oncoprotein overexpression can confer resistance to this compound, as MYC has been shown to deactivate PLK1 and prevent sustained spindle assembly checkpoint activation, thereby diminishing the cytotoxic effects of PLK1 inhibition [3].
Metabolic adaptations involving mitochondrial oxidative phosphorylation may enable cancer cells to withstand PLK1 inhibition, as evidenced by findings that IGF2BP2 loss disrupts PLK1 expression and mitochondrial metabolism, thereby affecting viability of PLK1-overexpressing cells [6] [7].
Table 2: Predictive Biomarkers for this compound Response
| Biomarker | Biological Rationale | Evidence Level | Clinical Utility |
|---|---|---|---|
| Cyclin E1 (CCNE1) Overexpression | Creates replication stress and dependency on G2/M checkpoint control | Preclinical studies in ovarian cancer models [9] | High - Consistent correlation with sensitivity across models |
| Homologous Recombination Deficiency | PLK1 overexpression suppresses HR, creating synthetic lethality | TCGA/CCLE bioinformatics and cell line validation [4] | Moderate - Requires standardized cutoff values |
| PLK1 Overexpression | Oncogene addiction phenomenon | Mixed evidence across cancer types [5] [4] | Limited - No consistent correlation with response |
| TP53 Mutation Status | G1/S checkpoint loss creates dependency on G2/M checkpoint | Inconsistent preclinical data [9] | Limited - Not a reliable standalone predictor |
This compound demonstrates enhanced antitumor activity when strategically combined with other targeted agents, forming the basis for rational combination approaches:
PARP inhibitor combinations leverage the HR-suppressive effects of PLK1 overexpression. Preclinical data demonstrates that PLK1 overexpression increases sensitivity to PARP inhibition through suppression of RAD51 focus formation and impairment of HR efficiency [4]. This synthetic lethal interaction is mediated through PLK1's kinase activity, as demonstrated by the ability of kinase-dead PLK1 mutants to abrogate this effect [4].
MEK inhibitor combinations show particular promise in KRAS-mutant pancreatic ductal adenocarcinoma, where PLK1 blockade enhances the anti-tumor effect of MAPK pathway inhibition [10]. This combination produces synergistic growth inhibition through mutual alteration of cell cycle regulation, with MEK inhibition causing G1 arrest while PLK1 inhibition blocks the G2/M checkpoint [10].
Immunotherapy combinations represent an emerging frontier based on growing understanding of PLK1's immunomodulatory functions. PLK1 inhibition has been shown to enhance FAS/FAS ligand-mediated apoptosis, promote immunogenic cell death, and modulate PD-L1 expression in certain contexts, potentially creating more immunogenic tumor microenvironments [8].
WEE1 inhibitor combinations exploit complementary cell cycle checkpoint interventions. While both target G2/M regulation, their simultaneous inhibition may create overwhelming replication stress and mitotic catastrophe, particularly in cyclin E1-overexpressing models [9].
This compound has advanced to various stages of clinical evaluation across multiple malignancies:
Ovarian cancer applications have been informed by preclinical evidence that cyclin E1-overexpressing tumors demonstrate heightened sensitivity to this compound [9]. Early-phase clinical trials have reported antitumor activity in ovarian cancer, both as monotherapy and in combination regimens [9] [4].
Pancreatic cancer combinations with MEK inhibitors represent an innovative approach for addressing KRAS-driven therapeutic resistance. Preclinical data in pancreatic ductal adenocarcinoma models demonstrates that This compound-trametinib combinations produce synergistic growth inhibition and significantly enhance tumor regression compared to either agent alone [10].
Additional clinical contexts where this compound has shown promise include non-small cell lung cancer, breast cancer, and acute myeloid leukemia, though late-stage development has been challenged by toxicity concerns and patient stratification issues [4].
The optimal integration of this compound into cancer therapeutic regimens will likely require careful patient selection based on validated biomarkers and appropriate combination strategies tailored to specific cancer genotypes and phenotypes.
The study of PLK1 biology and therapeutic inhibition relies on well-established experimental methodologies that can be adapted to various research contexts:
Cell-based viability and proliferation assays utilizing CCK-8 kits or similar reagents provide foundational assessment of PLK1 inhibitor efficacy [5]. These assays typically involve seeding cells in 96-well plates at standardized densities (e.g., 6,000 cells/well) and measuring optical density at 450nm after 0, 24, and 48 hours of inhibitor exposure [5].
Flow cytometric cell cycle analysis enables quantification of PLK1 inhibitor-induced cell cycle perturbations. For this compound, this typically reveals reduced G1 populations and increased G2/M and sub-G1 fractions, indicative of cell cycle arrest and apoptosis [9]. Protocol details include cell fixation in ethanol, RNAse treatment, and propidium iodide staining before analysis.
Transwell migration and invasion assays assess the anti-metastatic potential of PLK1 inhibition [5]. Standardized protocols involve Matrigel coating (1:8 dilution in serum-free medium), cell seeding (6×10³ cells/chamber), and 24-48 hour incubation periods before fixation (4% paraformaldehyde) and staining (0.1% crystal violet) with quantification in five random microscopic fields [5].
Immunohistochemical analysis of PLK1 expression in tumor tissues employs antigen retrieval in citrate buffer, blocking with 3% H₂O₂ in methanol, primary antibody incubation (e.g., PLK1 antibody 1:500) overnight at 4°C, followed by biotinylated secondary antibody application and DAB chromogenic development [5].
Western blotting for apoptotic and cell cycle markers provides mechanistic insights into this compound's effects. Key targets include Bax, Bcl-2, caspase cleavage products, and cell cycle regulators like cyclin B1 and phospho-CDK1 [5]. Standard protocols involve protein extraction, SDS-PAGE separation, transfer to membranes, and detection with enhanced chemiluminescence.
Homologous recombination efficiency assays using the ASHRA system represent a advanced methodological approach for evaluating PLK1's role in DNA repair [4]. This technique measures CRISPR/Cas9-mediated integration of GFP sequences into the β-actin locus, with HR proficiency quantified through β-actin-GFP fusion transcript detection.
Xenograft tumor models in immunocompromised mice provide critical preclinical assessment of this compound efficacy [5]. Standard protocols involve subcutaneous implantation of cancer cells (e.g., 5×10⁶ SW982 synovial sarcoma cells), randomization into treatment groups once tumors reach approximately 100-150 mm³, and this compound administration via intravenous or intraperitoneal routes [5].
Patient-derived organoid (PDO) models offer more physiologically relevant systems for evaluating this compound combinations, particularly in challenging contexts like pancreatic ductal adenocarcinoma [10]. These models maintain tumor architecture and genetic heterogeneity, enabling more predictive assessment of therapeutic responses.
Integrated experimental approaches for evaluating PLK1 targeting, combining in vitro, in vivo, and bioinformatic methodologies.
The therapeutic targeting of PLK1 overexpression in cancer through this compound represents a promising strategy with strong biological rationale. The accumulating evidence regarding biomarker-driven patient selection, particularly through cyclin E1 overexpression and HR deficiency signatures, provides a roadmap for enhancing clinical efficacy. Future research directions should prioritize several key areas:
Hepatoblastoma, the most common primary liver tumor in children, has seen a rising incidence and presents a significant unmet clinical need for patients with relapsed or metastatic disease, who have limited treatment options [1]. Polo-like kinase 1 (PLK1), a key regulator of cell division, has been identified as a potential therapeutic target.
Table 1: Evidence for PLK1 as a Therapeutic Target in Hepatoblastoma
| Evidence Type | Key Finding | Research Support / Context |
|---|---|---|
| Gene Expression | PLK1 is overexpressed in hepatoblastoma tumor biopsies compared to matched normal liver tissue. [1] | Validated across three independent genomic datasets. [1] |
| Oncogenic Driver | PLK1 was the only overexpressed oncogene in an analysis of 74 hepatoblastoma samples. [1] | Found in a landmark 2004 study by Yamada et al. [1] |
| High-Risk Disease | High PLK1 expression is linked to the C2 molecular phenotype, which is associated with more aggressive disease and poor prognosis. [1] | 26 out of 30 C2-classified samples showed high PLK1 expression. [1] |
This compound is a potent small-molecule inhibitor that competitively binds to the ATP-binding site of PLK1, with high selectivity over PLK2 and PLK3 [1]. Its mechanism can be visualized in the following pathway diagram:
This compound mechanism of action: inhibits PLK1, preventing mitosis and causing cell death.
A chemical screen of 60 agents identified this compound for its ability to inhibit hepatoblastoma cell growth while sparing normal human hepatocytes, indicating a high therapeutic index [1].
Table 2: Summary of Preclinical Efficacy Findings for this compound
| Model Type | System / Cell Line | Key Outcome / Finding |
|---|---|---|
| In Vitro | Three hepatoblastoma cell lines (HepG2, Huh-6, HB-214) | This compound exhibited an IC50 below 10 μM in all cell lines. [1] |
| In Vitro | Normal human hepatocytes | This compound spared normal hepatocytes, unlike many other screened compounds. [1] |
| In Vivo | Patient-Derived Xenograft (PDX) mouse models | Demonstrated efficacy in combination with irinotecan. [1] |
Given that irinotecan is a standard therapy for relapsed hepatoblastoma, researchers tested its combination with this compound. The workflow and rationale for this combination strategy are outlined below:
Experimental workflow for this compound and irinotecan combination therapy development.
The combination of this compound and irinotecan showed both in vitro and in vivo efficacy, meriting further preclinical investigation and potential clinical trial exploration [1].
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited in the primary literature.
1. Cell Viability and IC50 Determination (MTT Assay)
2. In Vivo Efficacy Study (Mouse Xenograft Model)
3. Apoptosis Analysis (Flow Cytometry)
The preclinical data robustly suggests that this compound, particularly in combination with irinotecan, is a promising therapeutic strategy for high-risk hepatoblastoma. The compelling rationale for targeting PLK1, combined with demonstrated efficacy in models that recapitulate the human disease, supports the case for further development.
Subsequent research has continued to map cancer dependency genes in high-risk hepatoblastoma, identifying other druggable targets like CDK7, CDK9, PRMT1, and PRMT5 [3]. This indicates that the landscape of targeted therapy for this cancer is expanding, and this compound represents a significant part of this advancing frontier.
Volasertib is a dihydropteridinone-derived, ATP-competitive kinase inhibitor that selectively targets PLK1. Its development was a follow-on to the first-generation inhibitor BI 2536, tailored to improve its pharmacokinetic (PK) profile and therapeutic potential [1].
The following diagram illustrates the mechanism of action of this compound and the key pathways involved in the cellular response.
Mechanism of this compound-induced mitotic arrest and apoptosis.
The tables below summarize critical quantitative data from this compound's development, highlighting its potency and clinical trial outcomes.
Table 1: Preclinical Inhibitory Profile of this compound [1]
| Kinase Target | Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| PLK1 | 0.87 nM |
| PLK2 | 5 nM |
| PLK3 | 56 nM |
Table 2: Summary of Key Clinical Trial Results in AML
| Trial Phase / Context | Patient Population | Regimen | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| Phase II | Untreated AML, ineligible for intensive therapy | This compound + Low-Dose Cytarabine (LDAC) vs. LDAC alone | 31% CR/CRi vs. 11.1% with LDAC alone [2] | |
| Phase III (POLO-AML-2) | Elderly with untreated AML, ineligible for intensive therapy | This compound + LDAC vs. Placebo + LDAC | Trial completed; results informed Phase II redesign [3] [4] | |
| Upcoming Phase II | Relapsed/Refractory (R/R) AML | This compound + Decitabine | FDA-cleared; patient selection via Predictive Medicine Platform [3] [4] |
To guide research into PLK1 inhibitors like this compound, here are detailed methodologies for key experiments cited in the search results.
1. PLK1 Kinase Inhibition Assay [5] This protocol is used to determine the IC50 of a compound against PLK1.
[(Luminescence of compound - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)] * 100%. The IC50 value is determined by analyzing the dose-response curve using software like GraphPad Prism.2. Virtual Screening for PLK1 Inhibitors [5] This computational method identifies potential hit compounds.
Recent research has expanded the potential of this compound beyond monotherapy, focusing on three key areas:
The field of PLK1 inhibition continues to evolve, with research efforts now heavily focused on overcoming the limitations of earlier compounds through sophisticated drug delivery and patient stratification strategies.
PLK1 contains two primary functional domains: an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) [1] [2]. The KD is responsible for the enzyme's catalytic activity, while the PBD regulates its subcellular localization and substrate binding [2]. This compound functions by specifically targeting the KD.
The diagram below illustrates how this compound binds to the PLK1 kinase domain and the consequent cellular effects.
This compound inhibits PLK1 by binding its kinase domain, inducing cell cycle arrest and death.
This compound demonstrates high potency and selectivity for PLK1, as shown in the table below.
| Kinase | IC₅₀ Value | Measurement Type |
|---|---|---|
| PLK1 | 0.87 nM [5] | Half-maximal inhibitory concentration |
| PLK2 | 5 nM [5] | Half-maximal inhibitory concentration |
| PLK3 | 56 nM [5] | Half-maximal inhibitory concentration |
| Panel of >50 other kinases | >10,000 nM (No inhibition) [5] | Half-maximal inhibitory concentration |
This data shows that this compound is highly potent against PLK1 and exhibits strong selectivity for PLK1 over PLK2 and PLK3, and has no inhibitory effect on a broad panel of other kinases at concentrations up to 10 μM [5].
Research into this compound's binding and resistance has provided deeper insights into its mechanism.
Understanding this compound's binding mode informs both the development of new inhibitors and strategies for its clinical use.
Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that functions as a master regulator of mitosis [1]. Its mechanism leads to a distinct cellular phenotype known as "Polo arrest" [1].
This compound mechanism of action: inhibits PLK1, disrupts spindle assembly, causes G2/M arrest, and induces apoptosis.
This compound has demonstrated potent growth-inhibitory effects across a wide spectrum of human cancer cell lines. The following table summarizes its activity in various cancer types, with GI₅₀/IC₅₀ values typically in the nanomolar range [2] [1].
| Cancer Type | Cell Line Models | Reported Efficacy (GI₅₀ / IC₅₀) | Key Observations |
|---|---|---|---|
| Leukemia/Lymphoma | HL-60, MV4;11, MOLM14, K562, GRANTA-519, Raji, pediatric ALL lines [2] [1] | ~5 nM to ~11 μM (wide range across 27 lines) [2] [3] | Highly potent against most AML, CML-BC, ALL, ML, and MM lines [2]. |
| Ovarian Cancer | OVCAR3, OVISE, OVMANA, A2780, KURAMOCHI [4] | 0.022 - 0.089 μM (in CCNE1-high lines) [4] | Sensitivity strongly correlated with high cyclin E1 (CCNE1) expression [4]. |
| Non-Small Cell Lung Cancer (NSCLC) | A549 (p53 wild-type), NCI-H1975 (p53 mutant) [5] | Significantly lower IC₅₀ in p53 wild-type vs mutant/knockdown cells [5] | p53 wild-type cells more sensitive; showed more apoptosis & senescence [5]. |
| Glioblastoma (GSC) | 27 Glioma Stem Cell (GSC) lines [3] | 7.72 nM to 11.4 μM [3] | Efficacy varied; high Bcl-xL expression correlated with resistance [3]. |
| Pancreatic, Colon, Melanoma | HCT116, NCI-H460, BRO [1] | 11 - 37 nM [1] | Potent efficacy in solid tumor models, causing tumor growth delay/regression in xenografts [1]. |
Research has identified several molecular features that can predict this compound sensitivity or resistance.
Biomarkers for Sensitivity:
Mechanisms of Resistance:
To evaluate this compound's efficacy in vitro, standard cell-based assays are used.
Cell Viability and Proliferation Assays:
Cell Cycle Analysis:
Protein Analysis by Western Blot:
This compound is being studied in rational combination therapies to enhance efficacy and overcome resistance.
The experimental data for this compound provides a strong rationale for its continued investigation, particularly in cancers with specific biomarkers like CCNE1 overexpression or HSF1-MYC co-amplification. The identified resistance mechanisms also offer clear pathways for developing effective combination regimens.
The following table summarizes the efficacy of volasertib as a single agent and in combination therapy across different cancer types in mouse models.
| Cancer Type | Model Type (Cell Line) | Dosing Regimen (this compound) | Combination Agent | Key Efficacy Findings | Reference |
|---|---|---|---|---|---|
| Cervical Cancer | Subcutaneous (Caski) | 15 mg/kg, i.p., every 2 days | Cisplatin (2 mg/kg) | Significant inhibition of tumor growth; combination more effective than either monotherapy. [1] | |
| Pediatric Cancers (Various solid tumors & ALL) | Subcutaneous & Disseminated (Multiple PPTP models) | 30 mg/kg (solid tumors) or 15 mg/kg (ALL), I.V., q7dx3 | - | Induced significant tumor growth delay in 59% of solid tumor models; achieved objective regressions in neuroblastoma, glioblastoma, rhabdomyosarcoma, and ALL xenografts. [2] | |
| Glioblastoma (GBM) | Intracranial (GSC lines) | Information not specified in abstract | Ionizing Radiation (IR) | Combination with IR significantly inhibited tumor growth and prolonged median survival vs radiation alone. [3] | |
| Acute Lymphoblastic Leukemia (ALL) | Orthotopic (Cell line & PDX) | 6 mg/kg, i.v. (in polymersome) | Vincristine (0.25 mg/kg, in polymersome) | Ps-VCR/Vol potently inhibited leukemia progression and provided a remarkable survival benefit. [4] |
Here are the detailed methodologies commonly employed in the this compound xenograft studies.
The experimental data reveals how this compound exerts its antitumor effects and mechanisms by which resistance can develop.
Mechanism of Action and Resistance of this compound
| Parameter | Value / Characterization | Context / Conditions |
|---|---|---|
| Terminal Half-life (t₁/₂) | ~111 - 135 hours [1] [2] | Single IV infusion in adults with solid tumors; multi-exponential decline [2]. |
| Volume of Distribution (Vss) | >3000 - 4000 L [1] [2] | Large Vss indicates extensive tissue distribution beyond plasma [1] [3]. |
| Clearance (CL) | Moderate [2] | -- |
| Dose Proportionality | Dose-independent (linear) [4] | Observed in AML patients for doses of 150 to 550 mg [4]. |
| Inter-individual Variability | Low-to-mild in clearance [4] | Population PK analysis in AML; high variability in central volume (V1) noted, but minimal impact on AUC [4]. |
| Impact of Covariates | Body Surface Area (BSA), Ethnicity [4] | BSA was a significant covariate on clearance; Japanese patients showed a trend toward higher exposure [4]. |
| Drug-Drug Interactions | No pharmacokinetic interaction with cytarabine [4] | Co-administered in patients with Acute Myeloid Leukemia (AML) [4]. |
Understanding how these parameters were determined is crucial for evaluating the data.
The multi-exponential decline in plasma concentration and large volume of distribution can be visualized in the following simplified workflow.
This compound's dihydropteridinone-based structure enables it to act as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis [3] [6]. The large volume of distribution is a critical feature, as it is a strong indicator of extensive tissue penetration and high, sustained drug levels at the tumor site [3] [6]. This property is likely a key contributor to the broad antitumor activity observed in preclinical models [6].
Polo-like Kinase 1 (PLK1) is a master regulator of mitosis that plays indispensable roles in controlling the G2/M transition, mitotic entry, and progression. As a serine/threonine kinase, PLK1 is characterized by its unique domain structure featuring an N-terminal kinase domain and a C-terminal polo-box domain that regulates its subcellular localization and substrate specificity [1]. PLK1 expression is tightly cell cycle-regulated, accumulating during S phase, peaking in G2/M phase, and declining sharply after mitosis [2]. This precise temporal regulation allows PLK1 to coordinate multiple critical events in cell division, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis [3] [2].
The significance of PLK1 extends beyond basic cell biology to cancer therapeutics, as it is frequently overexpressed in various human tumors and is associated with poor prognosis [3] [4]. PLK1's oncogenic properties stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms, making it an attractive target for anticancer drug development [3]. This technical review comprehensively examines PLK1's structure, molecular functions in G2/M transition, experimental methodologies for its study, and therapeutic implications, providing researchers with actionable protocols and conceptual frameworks for advancing PLK1-targeted basic and translational research.
PLK1 consists of two primary functional domains connected by an inter-domain linker (IDL). The N-terminal kinase domain (KD) is highly conserved among polo-like kinase family members and contains the catalytic activity responsible for phosphorylating key mitotic substrates [1]. The C-terminal polo-box domain (PBD) is a unique characteristic of the Polo-like kinase family, comprised of two polo-box motifs (PB1 and PB2) that form a phosphopeptide-binding module [1]. This domain recognizes and binds serine-[phosphothreonine/phosphoserine]-(proline/X) motifs on substrates that have often been "primed" by phosphorylation from other kinases, with CDK1 being a notable priming kinase [1]. The structural organization of these domains is critical for PLK1's regulation and function, with the PBD acting both as an autoinhibitory domain and as a subcellular localization determinant [1].
Table 1: Structural Domains of PLK1
| Domain | Residue Range | Function | Regulatory Features |
|---|---|---|---|
| Kinase Domain (KD) | 1-324 | Catalytic phosphorylation of substrates | Activated by T210 phosphorylation; subject to autoinhibition by PBD |
| Polo-Cap | 325-367 | Connects KD and PBD | Contains α-helical segment, loop, 310 helix motif |
| Polo-Box 1 (PB1) | 368-439 | Phosphopeptide binding | Forms β sandwich with PB2; contains Trp414 critical for Ser-pThr binding |
| Linker L2 | 440-470 | Connects PB1 and PB2 | Antiparallel to L1; contributes to hydrophobic core |
| Polo-Box 2 (PB2) | 471-603 | Phosphopeptide binding | Contains His538 and Lys540 for phosphothreonine binding |
PLK1 activity is regulated through multiple interconnected mechanisms that ensure its precise spatial and temporal control during cell cycle progression. The auto-inhibitory conformation occurs through intramolecular interactions between the PBD and KD, maintaining PLK1 in a closed, inactive state [1]. Activation involves several key steps: phosphosubstrate binding to the PBD, phosphorylation at T210 in the activation loop of the kinase domain, and engagement with regulatory proteins such as Bora, which can induce an open, active conformation by disrupting the domain-domain inhibitory interactions [1]. Additionally, PLK1 can undergo oligomeric regulation, existing as homodimers and heterodimers with PLK2, which likely play context-dependent roles in its function [1].
The cell cycle-dependent expression of PLK1 is another critical regulatory layer, with protein levels low throughout G0, G1, and S phase, increasing in G2, and peaking in M phase [1]. During interphase, PLK1 is primarily cytoplasmic, but as levels increase in G2/M, it localizes to the nucleus and various mitotic structures including centrosomes, kinetochores, the spindle midzone, centromeres, and the post-mitotic bridge [1]. This precise subcellular localization is mediated by the PBD, which recognizes specific phosphorylated docking proteins at these sites, ensuring that PLK1 phosphorylates the appropriate substrates at the correct time and location [1].
The G2-to-M transition represents one of the most critical control points in the cell cycle, and PLK1 serves as a master regulator of this process. PLK1 directly controls the activation of CDK1-cyclin B complexes (also known as Maturation-Promoting Factor or MPF), which is the universal mitotic inducer in eukaryotic cells [5]. PLK1 achieves this through a multi-pronged regulatory approach, phosphorylating and activating the positive regulator Cdc25C phosphatase while simultaneously phosphorylating and inhibiting the negative regulators WEE1 and PKMYT1/MYT1 kinases [3] [2]. This dual action creates a robust regulatory circuit that promotes the rapid and irreversible activation of CDK1-cyclin B complexes, driving the cell into mitosis [3].
Beyond regulating the core CDK1 activation machinery, PLK1 also phosphorylates cyclin B1 (CCNB1) on centrosomes during prophase, contributing to the local activation of CDK1-cyclin B complexes at this critical organelle [2]. Additionally, PLK1 phosphorylates the transcription factor FOXM1, enhancing its transcriptional activity and promoting the expression of mitotic regulators [2]. This comprehensive control over both post-translational and transcriptional regulation allows PLK1 to coordinate the complex morphological and biochemical changes required for mitotic entry, including centrosome maturation, nuclear envelope breakdown, and chromosome condensation.
Table 2: Key PLK1 Substrates in G2/M Transition and Their Functional Roles
| Substrate | Phosphorylation Site | Functional Consequence | Biological Process |
|---|---|---|---|
| Cdc25C | Multiple | Activation | G2/M transition |
| WEE1 | Multiple | Inhibition | G2/M transition |
| PKMYT1/MYT1 | Multiple | Inhibition | G2/M transition |
| Cyclin B1 (CCNB1) | Multiple | Enhanced activity | Centrosomal CDK1 activation |
| FOXM1 | Multiple | Transcriptional activation | Expression of mitotic genes |
| BORA | Multiple | PLK1 activation | G2/M progression |
| KIZ | Unknown | Centrosome maturation | Spindle assembly |
| NEDD1 | Unknown | γ-tubulin ring complex recruitment | Spindle formation |
The centrosome maturation function of PLK1 deserves particular emphasis, as it is essential for establishing a bipolar mitotic spindle. PLK1 phosphorylates KIZ and NEDD1, promoting the subsequent targeting of the γ-tubulin ring complex (γTuRC) to the centrosome, which is a critical step for proper spindle formation [2]. Additionally, phosphorylation of the NINL component of the centrosome leads to its dissociation from other centrosomal proteins, facilitating centrosome separation and spindle assembly [2]. These coordinated actions ensure that the cell builds a structurally and functionally competent mitotic apparatus capable of accurate chromosome segregation.
The functional investigation of PLK1 in G2/M transition relies heavily on specific pharmacological inhibitors and genetic perturbation approaches. For pharmacological inhibition, several well-characterized compounds are available, including Volasertib (BI6727), BI2536, GSK461364, and Rigosertib [3] [6]. These inhibitors typically target the ATP-binding pocket of PLK1's kinase domain, effectively blocking its catalytic activity. In experimental settings, treatment concentrations and durations must be carefully optimized; for example, in erythroid differentiation studies, GSK461364 and BI6727 were used at concentrations ranging from 10-100 nM, with effects observable within 24-48 hours [6]. For in vivo studies in mouse models, BI6727 has been administered via intraperitoneal injection at 25 mg/kg once weekly [6].
Genetic approaches to manipulate PLK1 function include RNA interference (siRNA/shRNA), CRISPR-Cas9-mediated gene editing, and dominant-negative constructs. PLK1 depletion using RNAi has been particularly informative in revealing the differential dependence of cancer cells on PLK1 based on their p53 status [7]. p53-deficient cancer cells typically show greater sensitivity to PLK1 depletion, experiencing G2/M arrest and apoptosis, whereas cancer cells with functional p53 generally exhibit only slowed proliferation without cell cycle arrest [7]. When implementing these approaches, researchers should include appropriate controls (e.g., non-targeting siRNA, vehicle-treated controls) and validate knockdown efficiency using Western blotting or qRT-PCR.
The functional consequences of PLK1 inhibition can be assessed through multiple complementary approaches:
Cell Cycle Analysis: Using flow cytometry with EdU incorporation or propidium iodide staining to measure DNA content, PLK1 inhibition typically results in G2/M phase arrest [6]. EdU staining protocols involve incubating cells with 10 μM EdU for 2 hours before fixation and detection using click chemistry, allowing identification of actively replicating cells (S phase) versus those arrested in G2/M [6].
Apoptosis Assessment: Employing Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic cells. PLK1 inhibition often induces mitochondrial-mediated apoptosis, characterized by reduced mitochondrial membrane potential and activation of caspase pathways [6].
Morphological Analysis: Using May-Grunwald Giemsa staining to examine cellular and nuclear morphology. This approach can reveal abnormal nuclear structures and maturation defects in erythroid cells following PLK1 inhibition [6].
Colony Formation Assays: Culturing cells in semi-solid media (e.g., MethoCult) to assess proliferative capacity and differentiation potential. For erythroid progenitors, this allows quantification of BFU-E (burst-forming unit-erythroid) and CFU-E (colony-forming unit-erythroid) colonies [6].
The following diagram illustrates the key molecular interactions and experimental approaches for studying PLK1 in G2/M transition:
Molecular regulation of G2/M transition by PLK1 and experimental approaches for its investigation. PLK1 integrates signals from DNA damage and p53 pathways to control CDK1 activation through regulation of Cdc25C and Wee1.
PLK1 is widely recognized as a proto-oncogene whose overexpression is frequently observed in diverse human cancers, including colon, lung, prostate, and hematological malignancies [3] [1]. The oncogenic properties of PLK1 stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms. Specifically, PLK1 can inhibit the transactivation and pro-apoptotic functions of p53 through physical interaction and phosphorylation, thereby enabling continued proliferation despite genomic abnormalities [3]. Additionally, PLK1 overexpression can lead to centrosome amplification and subsequent chromosomal instability, further promoting tumorigenesis [3]. Evidence from overexpression studies in NIH3T3 cells demonstrates that elevated PLK1 levels can induce transformation, with these cells acquiring the ability to form foci, grow in soft agar, and generate tumors in nude mice [3].
The therapeutic potential of PLK1 inhibition is particularly promising for specific cancer subtypes. Cancers driven by K-RAS mutations, which include many colon and lung cancers, show particular dependence on PLK1 function [3]. When PLK1 expression is silenced using RNA interference in cell culture models, K-RAS mutant cells are selectively killed while normal cells remain relatively unaffected [3]. This synthetic lethal interaction between oncogenic K-RAS and PLK1 dependency provides a promising therapeutic strategy for addressing these historically challenging-to-treat cancers. Furthermore, PLK1 inhibition has demonstrated efficacy in overcoming resistance mechanisms in other cancer contexts, such as mediating sensitivity in head and neck squamous cell carcinoma with AJUBA mutations and showing synergistic effects with cMet inhibition in mesenchymal non-small cell lung cancer models [3].
Several PLK1 inhibitors have advanced to clinical trials, with varying degrees of success. This compound has been extensively evaluated in acute myeloid leukemia (AML) and shows significant clinical activity [3]. Rigosertib, which inhibits PLK1 along with other targets including RAS and PI3K pathways, has also progressed to clinical testing [3]. More recently, onvansertib has emerged as a promising candidate with ongoing clinical studies [1]. However, the clinical development of PLK1 inhibitors has faced challenges, including toxicity concerns such as anemia observed with several PLK1-targeted therapies [6].
The hematological toxicity associated with PLK1 inhibition deserves particular attention in therapeutic development. Studies using human umbilical cord blood-derived CD34+ cell-based erythroid differentiation systems and mouse models have demonstrated that PLK1 inhibitors significantly suppress erythroid cell proliferation, induce G2/M phase cell cycle arrest, increase apoptosis in erythroid cells, and lead to the formation of abnormally nucleated late-stage erythroblasts [6]. In vivo, PLK1 inhibitor administration in mice induces severe anemia, evidenced by marked reductions in red blood cells and hemoglobin levels [6]. More specifically, PLK1 inhibition impairs the differentiation and erythroid commitment of hematopoietic stem cells in the bone marrow, resulting in abnormal accumulation of BFU-E cells and reduced proliferation and differentiation of CFU-E, ultimately decreasing the number of terminal erythrocytes [6].
PLK1 represents a critical regulator of G2/M transition with multifaceted roles in coordinating mitotic entry and progression. Its unique structural features, particularly the autoinhibitory mechanism mediated by the polo-box domain, provide sophisticated regulation of its kinase activity and subcellular localization. The development of PLK1-targeted therapies continues to advance, with several inhibitors in clinical trials, though challenges remain regarding therapeutic index and specific toxicities such as anemia.
Future research directions should focus on several key areas. First, better understanding of PLK1 regulation in different cellular contexts may reveal new opportunities for therapeutic intervention. Second, identification of predictive biomarkers for PLK1 inhibitor sensitivity will be crucial for patient selection and clinical efficacy. The differential sensitivity of p53-deficient cancers to PLK1 inhibition represents an important example of such context dependence [7]. Third, combination therapy strategies that leverage synthetic lethal interactions or overcome resistance mechanisms hold significant promise, such as the combination of PLK1 and EGFR inhibition in non-small cell lung cancer models [3].
The combination of volasertib, a polo-like kinase (PLK) inhibitor, with the hypomethylating agent azacitidine was investigated as a potential treatment for higher-risk myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). The therapeutic rationale is based on achieving synergistic anti-cancer effects by simultaneously disrupting cell cycle progression (via this compound) and DNA methylation (via azacitidine) [1] [2] [3].
The following phase I studies aimed to determine the safety, tolerability, and preliminary activity of this combination in adults with previously untreated intermediate-2 or higher-risk MDS or CMML who were not candidates for hematopoietic stem cell transplantation [1] [4]. The core design of these trials is summarized below.
Table 1: Summary of Clinical Trial Designs [1]
| Trial Identifier | Patient Population | This compound Schedule (IV) | Azacitidine Schedule (SC) | Cycle Length |
|---|
| NCT01957644 (Study 1) | Previously untreated MDS/CMML | Part 1: Day 1 & 15 (250-350 mg flat dose) Part 2: Various schedules (e.g., Day 1; Day 7; Day 1 & 7 at 110-170 mg/m²) | Days 1-7 (75 mg/m²) | 28 days | | NCT02201329 (Study 2) | Japanese patients with MDS/CMML (treated or untreated) | Day 1 & 15 (200-300 mg flat dose) | Days 1-7 (75 mg/m²) | 28 days | | NCT02721875 (Study 3) | MDS, CMML, or AML after HMA failure | Day 1 & 8 (e.g., 110 mg/m²) | Scheduled for ~50% of patients (75 mg/m², Days 1-7) | 28 days |
The primary outcomes of these early-phase trials focused on safety and the initial determination of a maximum tolerated dose (MTD).
Table 2: Key Safety and Efficacy Outcomes [1]
| Outcome Measure | Results from Studies 1 & 2 (n=21) |
|---|---|
| Most Common Drug-Related AEs | Thrombocytopenia (n=11), Neutropenia (n=8) |
| Dose-Limiting Toxicity (DLT) | Grade 4 thrombocytopenia (occurred in all DLT cases) |
| Preliminary Efficacy (ORR) | Study 1: 25% (Objective Response Rate) Study 2: 40% (Objective Response Rate) | | MTD Conclusion | Not definitively established due to premature study termination. |
Preclinical studies provide a mechanistic rationale for the combination and suggest its potential in overcoming resistance to hypomethylating agents (HMAs) [2] [3].
The diagram below illustrates the proposed synergistic mechanism of this compound and azacitidine.
The following workflow outlines a standard method used to evaluate the combination effect of this compound and azacitidine on cancer cell lines [2] [3].
Detailed Protocol Steps:
The established regimen from a randomized Phase II trial is structured in 4-week (28-day) cycles [1].
| Agent | Dosage | Route | Schedule (per 28-day cycle) |
|---|---|---|---|
| Volasertib | 350 mg | Intravenous (IV) | Days 1 and 15 |
| Low-Dose Cytarabine (LDAC) | 20 mg twice daily | Subcutaneous | Days 1 to 10 |
In this trial, the combination demonstrated improved outcomes compared to LDAC alone [1] [2]:
| Efficacy Measure | LDAC + this compound | LDAC Alone |
|---|---|---|
| Response Rate (CR/CRi) | 31.0% | 13.3% |
| Median Event-Free Survival | 5.6 months | 2.3 months |
| Median Overall Survival | 8.0 months | 5.2 months |
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during the G2/M phase. By binding to the ATP-binding pocket of PLK1, this compound disrupts mitotic entry and spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells [3] [4] [5]. LDAC is a cytotoxic chemotherapy that inhibits DNA synthesis. The following diagram illustrates the workflow and synergistic action of this combination therapy.
Preclinical studies provide insights into the cellular effects and potential resistance mechanisms, offering strategies to enhance the therapy's efficacy.
This methodology is used to evaluate the synergistic potential of this compound with other agents like azacitidine (AZA) in AML cell lines [3].
Research using this compound-resistant cell lines has uncovered two primary resistance pathways [3]:
| Mechanism | Description | Experimental Evidence |
|---|---|---|
| PLK1 Mutations | Mutations in the ATP-binding domain (e.g., L59W, F183L) prevent this compound from binding effectively [3]. | Site-directed mutagenesis and transduction of mutant PLK1 into sensitive cells (e.g., U937) conferred strong resistance (e.g., GI50 increased from 37.1 nM to >1 µM) [3]. |
| MDR1 Overexpression | High surface expression of the multidrug resistance protein 1 (MDR1) pumps this compound out of the cell, reducing intracellular concentration [3]. | Drug efflux assays showed this compound competes with fluorescent MDR1 substrates. Resistance was reversed using the MDR1 inhibitor zosuquidar [3]. |
The following diagram maps the relationship between treatment, resistance mechanisms, and potential strategies to overcome them.
The following table summarizes the key administration parameters for volasertib from phase I clinical trials in patients with advanced solid tumors.
| Parameter | This compound + Nintedanib Regimen [1] | This compound + Platinum Agent Regimen [2] | This compound Monotherapy (Reference) [3] |
|---|---|---|---|
| Recommended Dose | 300 mg every 3 weeks | 300 mg every 3 weeks | 300 mg every 3 weeks |
| Infusion Duration | 2 hours | 2 hours | 2 hours |
| Solution & Concentration | Not specified in results | Not specified in results | Not specified in results |
| Diluent | Not specified in results | Not specified in results | Not specified in results |
| Cycle Length | 21 days (after first cycle) | 21 days | 21 days |
| Maximum Tolerated Dose (MTD) | 300 mg (with nintedanib 200 mg BID) | 300 mg (with Cisplatin 100 mg/m² or Carboplatin AUC6) | 400 mg (300 mg selected for phase II) |
The clinical use of this compound is rooted in a strong preclinical foundation. The following protocols outline key experiments that demonstrate its mechanism of action and efficacy.
This protocol is used to determine the sensitivity of cancer cell lines to this compound [4] [5].
This protocol assesses the anti-tumor activity of this compound in animal models, which is critical for transitioning to human clinical trials [6].
This compound is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine kinase with a crucial role in cell cycle progression [3] [7]. The following diagram illustrates the mechanistic pathway through which this compound exerts its anti-tumor effects.
Acute myeloid leukemia (AML) represents a significant therapeutic challenge in hematologic malignancies, particularly for older patients who constitute the majority of those diagnosed. With a median age at diagnosis of approximately 70 years in developed countries, AML incidence continues to rise alongside the aging population [1]. Traditional intensive induction chemotherapy, typically consisting of anthracycline and cytarabine combinations, presents unacceptably high mortality rates in elderly and infirm patients due to their inability to tolerate such aggressive regimens [2]. For these vulnerable populations, low-intensity therapeutic alternatives like low-dose cytarabine (LDAC) have become established standards, though with modest efficacy, creating an urgent need for more effective treatment options [1] [2].
This compound is a promising polo-like kinase 1 (PLK1) inhibitor that represents a novel therapeutic approach for AML. PLK1 is a serine/threonine protein kinase that functions as a key regulator of mitosis, with overexpression frequently observed in various cancer types and linked to poor prognosis [1] [3]. This compound specifically acts as an ATP-competitive kinase inhibitor that potently targets PLK1 along with the closely related kinases PLK2 and PLK3, exhibiting minimal off-target effects against other kinases [3]. Preclinical studies demonstrated that this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in leukemic cell lines and primary AML cells [3] [4]. The robust antitumor activity observed in AML xenograft models, combined with phase II clinical data showing promising efficacy, provided the rationale for advancing this compound into phase III development [1].
The this compound phase III trial (NCT01721876) was conceived as a prospective, randomized, double-blind, placebo-controlled study designed to provide definitive evidence regarding the efficacy and safety of this compound in combination with low-dose cytarabine (LDAC) for older AML patients unfit for intensive chemotherapy [1]. The trial implemented a 2:1 randomization scheme (this compound+LDAC versus placebo+LDAC) to maximize exposure experience in the investigational arm while maintaining an adequate control population for comparative analyses. The primary endpoint was objective response rate (ORR), determined through rigorous central blinded review of bone marrow samples combined with investigator assessments of peripheral blood and physical examination [1] [5]. A key secondary endpoint was overall survival (OS), with additional evaluations focusing on safety profiles, duration of response, and other efficacy measures. The study design incorporated two primary analytical timepoints: an initial analysis of ORR conducted after recruitment completion, and a final analysis of OS scheduled after the occurrence of at least 574 survival events to ensure adequate statistical power [1].
The trial established stringent eligibility criteria to identify the appropriate patient population while ensuring participant safety. Enrollment was limited to patients aged ≥65 years with previously untreated AML (confirmed by WHO criteria) and an Eastern Cooperative Oncology Group Performance Status (ECOG PS) of ≤2 [1]. Critically, patients were required to be ineligible for intensive remission-induction therapy, with this determination based on documented disease characteristics (such as high-risk cytogenetics or secondary AML) and significant comorbidities [1]. Exclusion criteria encompassed prior or concomitant AML treatment (excepting hydroxyurea or prior myelodysplastic syndrome therapy), acute promyelocytic leukemia, clinical signs of leukemic central nervous system involvement, clinically relevant QT prolongation (>470 ms), and inadequate organ function evidenced by bilirubin >3× upper limit of normal or creatinine clearance <30 mL/min [1]. The stratification factors implemented during randomization included ECOG PS (0-1 versus 2) and leukemia type (de novo versus secondary), ensuring balanced distribution of these prognostic variables between treatment arms [1].
Table 1: Key Eligibility Criteria for this compound Phase III Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Age | ≥65 years | - |
| Disease Status | Previously untreated AML (WHO criteria) | Acute promyelocytic leukemia |
| Performance Status | ECOG ≤2 | - |
| Treatment Eligibility | Ineligible for intensive therapy | Prior or concomitant AML treatment (except hydroxyurea) |
| Cardiac Function | - | QT prolongation >470 ms |
| Organ Function | - | Bilirubin >3× ULN; Creatinine clearance <30 mL/min |
| CNS Involvement | - | Clinical signs of leukemic CNS involvement |
The treatment regimen followed a structured timeline within repeating 4-week cycles, continuing until disease progression, unacceptable toxicity, or investigator/patient decision to discontinue. Patients randomized to the experimental arm received This compound 350 mg as a 1-hour intravenous infusion on days 1 and 15 of each cycle, while the control arm received matching placebo on the same schedule [1]. Both treatment groups received LDAC 20 mg subcutaneously twice daily on days 1-10 of each cycle, which could be administered either at the investigative site or the patient's home to enhance practicality for this elderly population [1]. The protocol permitted dose reductions of this compound/placebo in 50-mg decrements to a minimum of 200 mg for toxicity management, and allowed cycle delays of unrestricted duration if continuation criteria weren't met or as determined clinically necessary [1]. Recognizing the myelosuppressive potential of both this compound and LDAC, the protocol specifically allowed for prophylactic measures including anti-infectives and growth factors like granulocyte colony-stimulating factor according to local standards [1].
Response assessments followed rigorous standardized protocols, with bone marrow examinations conducted at the end of every second treatment cycle or when disease progression was suspected [1]. Response criteria aligned with European Leukemia Net (ELN) recommendations, defining complete remission (CR) and CR with incomplete blood count recovery (CRi) according to established parameters, with an additional criterion requiring red blood cell transfusion independence within 7 days before response assessment for CR determination [1]. The statistical design estimated that approximately 371 patients would be needed for the primary ORR analysis, providing 90% power to detect an odds ratio of 2.85 based on phase II data, using a two-sided test with an alpha level of 0.05 [1]. The final planned sample size of 660 patients was selected to allow collection of an expected 574 OS events, assuming a dropout rate of approximately 10% [1].
Table 2: Treatment Schedule and Dosing in this compound Phase III Trial
| Treatment Component | Dosing | Frequency | Route | Notes |
|---|---|---|---|---|
| This compound/Placebo | 350 mg | Days 1 and 15 of each 4-week cycle | Intravenous infusion (1 hour) | Dose reduction to 200 mg minimum permitted |
| Low-Dose Cytarabine (LDAC) | 20 mg twice daily | Days 1-10 of each 4-week cycle | Subcutaneous | Could be administered at home or investigative site |
| Treatment Cycles | Repeated until progression, relapse, or discontinuation | 4-week cycles | - | Unrestricted delay between cycles permitted |
| Supportive Care | Anti-infective prophylaxis, growth factors | Per local guidelines | - | Specifically allowed per protocol |
The phase III trial yielded mixed efficacy results that contrasted with the promising phase II findings. In the primary analysis conducted at recruitment completion, which included patients randomized ≥5 months before the cutoff date, the objective response rate was 25.2% for the this compound+LDAC arm compared to 16.8% for the placebo+LDAC arm (n=371; odds ratio 1.66 [95% CI, 0.95-2.89]; P=0.071) [1]. Although this represented a numerical improvement in response rate, it failed to achieve statistical significance at the predetermined alpha level of 0.05. At the final analysis, which included all 666 randomized patients and occurred after at least 574 overall survival events had been documented, the median overall survival was 5.6 months for this compound+LDAC compared to 6.5 months for placebo+LDAC (hazard ratio 0.97 [95% CI, 0.8-1.2]; P=0.757) [1] [5]. This absence of overall survival benefit despite improved response rates suggested that increased early mortality in the this compound arm potentially offset any antileukemic activity, highlighting the challenging risk-benefit balance in this vulnerable patient population [1].
The safety results revealed a substantial toxicity burden associated with the this compound combination regimen. The most frequently reported adverse events encompassed infections and infestations (grouped term), occurring in 81.3% of patients receiving this compound+LDAC compared to 63.5% in the placebo+LDAC arm, and febrile neutropenia, observed in 60.4% versus 29.3% of patients, respectively [1]. Most concerning was the incidence of fatal adverse events, which occurred in 31.2% of patients treated with this compound+LDAC compared to 18.0% in the control arm, with infections and infestations representing the most common fatal events (17.1% versus 6.3%, respectively) [1]. The investigators concluded that the lack of overall survival benefit despite improved response rates likely reflected increased early mortality attributable to myelosuppression and infectious complications in the this compound arm [1] [5]. This safety profile underscored the critical importance of appropriate patient selection, vigilant monitoring, and aggressive supportive care when considering PLK1 inhibition in this fragile population.
Table 3: Key Efficacy and Safety Results from this compound Phase III Trial
| Outcome Measure | This compound + LDAC (n=444) | Placebo + LDAC (n=222) | Statistical Significance |
|---|---|---|---|
| Objective Response Rate (ORR) | 25.2% | 16.8% | OR 1.66 (95% CI, 0.95-2.89); P=0.071 |
| Median Overall Survival | 5.6 months | 6.5 months | HR 0.97 (95% CI, 0.8-1.2); P=0.757 |
| Infections/Infestations | 81.3% | 63.5% | - |
| Febrile Neutropenia | 60.4% | 29.3% | - |
| Fatal Adverse Events | 31.2% | 18.0% | - |
| Fatal Infections/Infestations | 17.1% | 6.3% | - |
Investigations into this compound resistance mechanisms have identified several key pathways that limit its clinical efficacy. Research using established this compound-resistant cell lines (including R-MOLM14, R-HL-60, and R-MV4;11) revealed that resistance primarily develops through two distinct mechanisms: mutations in the ATP-binding domain of PLK1 and overexpression of the multidrug resistance protein MDR1 [3]. These resistance mechanisms result in markedly reduced this compound sensitivity, with demonstrated GI50 value increases ranging from approximately 9-fold to 90-fold compared to parental cell lines [3]. Additionally, studies on hypomethylating agent (HMA)-resistant AML cells have indicated that DNMT3B overexpression may contribute to primary resistance to this compound treatment, suggesting epigenetic regulation plays a role in therapeutic response [4]. This compound-resistant cells consistently fail to exhibit the characteristic G2/M cell cycle arrest observed in sensitive cells upon drug exposure, indicating bypass of the primary mechanism of action [3]. Furthermore, proteomic analyses have revealed that this compound administration triggers upregulation of the PI3K/AKT pathway, representing an adaptive survival mechanism that may further compromise therapeutic efficacy [3].
Schematic 1: this compound's mechanism of action and identified resistance pathways. This compound primarily inhibits PLK1, inducing G2/M cell cycle arrest and apoptosis. Resistance develops through MDR1 overexpression, PLK1 mutations, DNMT3B overexpression, and PI3K/AKT pathway upregulation.
Research efforts have explored various combination therapies to enhance this compound efficacy and overcome resistance. Preclinical studies demonstrate that this compound combination with azacitidine produces synergistic effects, particularly in cell populations with higher baseline GI50 values for this compound monotherapy [3]. Additional investigation suggests that combining this compound with PI3K inhibitors generates enhanced antileukemic activity by counteracting the treatment-induced PI3K/AKT pathway activation [3]. Furthermore, agents that promote G2/M phase accumulation potently synergize with this compound by increasing the proportion of susceptible target cells [3]. Beyond combination approaches, innovative drug delivery systems have been developed to improve this compound's therapeutic index. Notably, transferrin-guided polymersomes have emerged as a promising nanodelivery platform that significantly enhances this compound's targetability, cellular uptake, and anti-AML efficacy while reducing systemic toxicity [6]. These advanced formulations demonstrate 6-fold higher AUC than free this compound and promote notable drug accumulation in AML-residing bone marrow, resulting in superior survival benefits in orthotopic leukemic models [6].
The assessment of this compound efficacy in cellular models employs standardized viability assays conducted across multiple leukemic cell lines. The recommended protocol utilizes the luminescent-based CellTiter-Glo system according to manufacturer specifications [4]. Cells are plated at densities of 1,000-3,000 per well in 96-well opaque plates and incubated in complete growth medium. This compound is typically prepared as a 50 mmol/L stock solution in DMSO and serially diluted to achieve desired treatment concentrations [4]. Following 72 hours of drug exposure, cell viability is determined by measuring luminescent signals using appropriate detection instrumentation. For combination studies with azacitidine, decitabine, or other agents, synergy assessments are conducted by calculating combination indices through median dose effect analyses using specialized software such as Calcusyn, where combination index values below 1.0 indicate synergistic interactions [4]. These methodologies enable comprehensive evaluation of this compound's antileukemic activity both as monotherapy and in combination regimens.
Cell cycle distribution represents a critical pharmacological endpoint for this compound treatment, given its mechanism of action inducing G2/M arrest. Standardized protocols for cell cycle analysis involve treatment of leukemic cell lines (e.g., MOLM-13, HL-60) with this compound for 24 hours, followed by fixation with 70% ethanol and staining with propidium iodide (60 μg/mL) containing RNaseA (10 units/mL) to eliminate RNA interference [3] [4]. After 30 minutes of incubation, cellular DNA content for each cell cycle phase is analyzed using flow cytometry, with distribution calculations derived from DNA content histograms [4]. This compound-sensitive cells typically demonstrate dose-dependent accumulation of cells with 4N DNA content (G2/M phase) within 24 hours of treatment, followed by subsequent increases in subG1 components indicating apoptotic cell death [3]. This protocol provides robust assessment of this compound's target engagement and mechanistic activity in cellular models.
Evaluation of molecular responses to this compound treatment, including PLK1 phosphorylation status and pathway modulation, employs standardized immunoblotting protocols. Cells are lysed using appropriate lysis buffers, and protein samples (20 μg) are separated by SDS-PAGE before transfer to polyvinylidene difluoride membranes [4]. Following blocking with 1% non-fat dry milk powder for 1 hour, membranes are incubated with primary antibodies overnight at 4°C, then with horseradish peroxidase-conjugated secondary antibodies [4]. Specific antigen-antibody complexes are detected using enhanced chemiluminescence substrates. For this compound studies, key analysis targets include PLK1 expression and phosphorylation, Wee1 expression (a PLK1 substrate that accumulates upon pathway inhibition), and modulation of resistance-related pathways such as PI3K/AKT/mTOR and ERK signaling [3] [4]. Additionally, assessment of DNA methyltransferase enzymes (DNMT1, DNMT3A, DNMT3B) provides insights into potential epigenetic modulation by this compound treatment [4].
Schematic 2: Experimental workflow for evaluating this compound activity in AML models. The process includes cell culture and drug exposure followed by multiple assessment methods including viability assays, cell cycle analysis, and immunoblotting to comprehensively characterize response mechanisms.
The phase III trial of this compound in combination with LDAC for older AML patients unfit for intensive chemotherapy represents a significant translational effort to advance targeted therapy in this challenging disease context. While the trial demonstrated a numerically improved response rate with the this compound combination (25.2% versus 16.8%), this did not achieve statistical significance, and more importantly, failed to translate into overall survival benefit [1] [5]. The unfavorable safety profile, characterized by increased infectious complications and fatal adverse events, highlighted the narrow therapeutic index of this compound in this vulnerable population [1]. These results underscore the critical challenges in drug development for elderly AML patients, where effective disease control must be carefully balanced against treatment-related toxicity and comorbidity burdens.
Future directions for PLK1 inhibition in AML should focus on several key areas. First, predictive biomarker development is essential to identify patient subsets most likely to benefit from this compound treatment. Current research suggests that DNMT3B expression levels may inversely correlate with this compound response, while MDR1 expression and specific PLK1 mutations confer resistance [3] [4]. Second, innovative combination strategies with agents such as azacitidine or PI3K inhibitors may enhance efficacy while mitigating toxicity [3] [4]. Third, advanced drug delivery platforms like transferrin-guided polymersomes demonstrate potential to improve this compound's therapeutic index by enhancing targetability and reducing systemic exposure [6]. Finally, exploration of this compound in earlier treatment lines or different disease settings (such as hypomethylating agent-resistant disease) may identify more favorable clinical contexts for this targeted agent. Despite the disappointing phase III results, the compelling preclinical rationale for PLK1 inhibition in AML warrants continued investigation through more refined therapeutic approaches.
Glioblastoma (GBM) remains the most common and aggressive primary malignant brain tumor in adults, with median survivals of only 15-20 months despite standard treatment involving maximal safe surgical resection followed by concurrent temozolomide (TMZ) chemotherapy and radiation therapy (XRT) [1] [2]. The striking intratumoral heterogeneity and presence of therapy-resistant glioma stem cells (GSCs) contribute significantly to treatment failure and tumor recurrence [2] [3]. This dismal prognosis underscores the urgent need to identify novel targeted approaches to potentiate genotoxic TMZ/XRT standard of care therapy [1].
Polo-like kinase 1 (PLK1), a multifunctional serine/threonine kinase regulating cell cycle progression, has emerged as a promising therapeutic target in GBM. PLK1 is overexpressed in many cancers including GBM, with highest expression levels correlating with poor prognosis [1] [2]. Volasertib (BI6727) is a second-generation PLK1 inhibitor that demonstrates greater penetration into the solid tumor microenvironment and increased specificity for PLK1 compared to earlier inhibitors [4]. As an ATP-competitive PLK1 targeted inhibitor, this compound blocks cancer cell proliferation by inducing G2/M cell cycle arrest through defective mitotic spindle formation followed by apoptosis [1] [4]. The therapeutic efficacy of radiation synergistically increases when this compound is added in GBM models, supporting its investigation as a radiosensitizing agent [2] [4].
Table 1: this compound Monotherapy Activity in GBM Models
| Model System | IC₅₀ Range | Key Findings | Reference |
|---|---|---|---|
| Conventional GBM lines (LN229, T98G, U87MG) | Not specified | Promoted apoptotic cell death, altered mitochondrial membrane potential, increased ROS, G2/M arrest | [1] |
| Patient-derived GSC lines (27 unique lines) | 7.72 nM - 11.4 μM | High Bcl-xL expression correlated with resistance; induced PARP cleavage and apoptosis | [2] |
| GSC panel (11 unique lines) | <1 μM in 2/11 lines; 1-5 μM in 8/11 lines; >5 μM in 1/11 lines | Identified through HTS of 357 PKIS compounds; PLK1 inhibitors among most active compounds | [2] |
Table 2: Combination Effects of this compound with Radiation
| Treatment Combination | Experimental Model | Quantitative Outcomes | Reference |
|---|---|---|---|
| This compound + Radiation (2Gy) | Glioma stem cells | Additively enhanced G2/M arrest and polyploidy production | [2] |
| This compound + Radiation | GSC colony formation | Synergistically inhibited colony formation (combination index <1) | [2] |
| This compound + TMZ + Radiation | GBM cells in vitro | Promoted apoptotic cell death, altered MtMP, increased ROS, reduced stem cell population | [1] |
| This compound + Radiation in vivo | Intracranial xenograft models | Significantly inhibited tumor growth and prolonged median survival vs. radiation alone | [2] |
Table 3: this compound-Induced Functional Changes in GBM Cells
| Parameter Assessed | Experimental Findings | Technical Method | Reference |
|---|---|---|---|
| Cell Cycle Effects | Dose- and time-dependent increase in G2/M phase; sub-G1 accumulation with longer exposure | Flow cytometry with propidium iodide staining | [2] |
| Apoptosis Induction | Prominent PARP cleavage in dose- and time-dependent manner; caspase activation | Immunoblotting for c-PARP; Annexin V staining | [2] |
| DNA Damage Response | Significant increase in γ-H2AX foci; reduced DNA repair gene expression | Immunofluorescence; qPCR for DNA repair genes | [1] |
| Mitochondrial Effects | Altered mitochondrial membrane potential; increased ROS generation | JC-1 staining; CellROX Green flow cytometry | [1] |
| Stemness Properties | Reduced side population; decreased tumor sphere formation | Hoechst 33342 exclusion; sphere formation assay | [1] |
The mechanistic effects of this compound extend beyond PLK1 inhibition to modulation of multiple signaling pathways critical for GBM survival and treatment resistance. Phospho-kinase array analyses revealed that this compound combinatorial treatment modulates ERK/MAPK, AMPK, and glucocorticoid receptor signaling pathways [1]. Additionally, this compound treatment substantially upregulates TNF/TNFR1 and TRAIL/TRAIL-R2 signaling by modulation of both ligand and receptor levels, followed by apoptosis induction [5]. The diagram below illustrates the key molecular mechanisms and signaling pathways affected by this compound in GBM cells:
This compound significantly impacts DNA damage response and repair mechanisms in GBM cells. Combined this compound and radiation treatment persistently increased DNA damage as evidenced by elevated γ-H2AX foci, a marker of DNA double-strand breaks [1]. This effect is mediated through inhibition of DNA repair gene expression, creating a vulnerable state in GBM cells that enhances radiation-induced cytotoxicity [1]. Additionally, this compound exposure after radiation has been shown to increase RAD51 foci formation, indicating disruption of the homologous recombination repair pathway, which consequently results in significantly reduced cell survival with the combination treatment [6]. These findings demonstrate that this compound improves radiation efficacy by inhibiting or delaying DNA damage repair.
Glioma stem cells represent a critical therapeutic target due to their role in treatment resistance and tumor recurrence. This compound demonstrates significant activity against GSCs, with proteomic analysis revealing that high Bcl-xL expression correlates with this compound resistance [2]. Combined this compound and TMZ treatment reduces the side population indicative of activity against GBM stem-like cells [1]. Furthermore, this compound treatment impairs tumor sphere formation capacity, reflecting diminished self-renewal capability of GSCs [1] [2]. This effect on stemness properties is particularly important given the presence of GSCs in the subventricular zone (SVZ), which serves as a sanctuary site contributing to treatment resistance and recurrence [3].
Cell Viability Assay (MTT):
Clonogenic Survival Assay:
Tumor Sphere Formation Assay:
Side Population Analysis:
This compound exhibits limited aqueous solubility, requiring appropriate formulation for in vivo administration. For preclinical studies, prepare this compound in 10% hydroxypropyl-β-cyclodextrin or similar solubilizing agent for oral or intraperitoneal administration [2]. Freshly prepare dosing solutions weekly and store protected from light at 4°C. Confirm drug stability by HPLC if used beyond one week. For in vitro studies, prepare stock solutions in DMSO at 10-100 mM concentration and store as small aliquots at -20°C to avoid freeze-thaw cycles [1].
The timing between this compound administration and radiation delivery significantly impacts treatment efficacy. Based on mechanistic studies, the optimal sequence involves This compound administration 2-4 hours before radiation, allowing for cell cycle synchronization and inhibition of DNA repair pathways before radiation-induced damage [2] [6]. For fractionated radiation regimens mimicking clinical practice, administer this compound before each radiation fraction. Empirical testing should determine optimal dosing for specific GBM models, as radiation sensitivity varies across molecular subtypes [7].
For combination studies, calculate combination index (CI) using the Chou-Talalay method implemented in CompuSyn software, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [1]. For in vivo efficacy studies, use Kaplan-Meier survival analysis with log-rank test for statistical comparison between groups. For tumor growth assessment by MRI, perform mixed-effects analysis to account for longitudinal measurements. Given the heterogeneity of GBM, ensure adequate sample sizes (n ≥ 5-8 per group for in vivo studies) to achieve statistical power [2] [7].
Glioblastoma (GBM) represents the most common and aggressive primary brain tumor in adults, with a dismal median survival of only 12-14 months despite maximal therapy involving surgery, radiation, and chemotherapy. The therapeutic resistance of GBM is largely attributed to its remarkable intratumoral heterogeneity and the presence of glioma stem cells (GSCs), a subpopulation with stem-like properties that drive tumor initiation, angiogenesis, and treatment resistance. These GSCs demonstrate exceptional capacity for self-renewal and possess robust DNA repair mechanisms, enabling them to survive conventional therapies and initiate tumor recurrence.
The polo-like kinase 1 (PLK1) enzyme plays a critical role in cell cycle regulation, particularly during mitotic entry, centrosome maturation, spindle assembly, and chromosome segregation. PLK1 is frequently overexpressed in GBM and other cancers, with higher expression levels correlating with poor clinical prognosis. This compound (BI6727) is a second-generation PLK1 inhibitor that induces mitotic arrest and apoptosis by targeting the ATP-binding pocket of PLK1. This application note provides detailed protocols and data from high-throughput screening (HTS) campaigns that identified this compound as a promising therapeutic agent, particularly in combination with radiation, for the treatment of GBM.
The identification of this compound as a potent inhibitor of GSCs emerged from a systematic HTS approach designed to overcome the limitations of traditional drug discovery in addressing GBM heterogeneity:
Compound Libraries: Initial screening utilized the Protein Kinase Inhibitor Set (PKIS) from GlaxoSmithKline, containing 357 compounds with known kinase inhibitory activity [1] [2]. The selection was subsequently refined to 21 of the most active compounds for further validation [1].
Cell Line Panel: Screening was performed against a panel of 15 patient-derived GSC lines representing the classic Cancer Genome Atlas (TCGA) molecular subtypes of GBM, ensuring biological relevance and accounting for intertumoral heterogeneity [1] [2].
Viability Assay: Primary screening employed cell viability assays (Cell-Titer Glo) measured 5 days post-treatment to identify compounds with potent cytotoxic effects against GSCs [3].
Dose Response: Active compounds were advanced to dose-response studies to determine half-maximal inhibitory concentration (IC50) values, with an IC50 cutoff of <1 µM defining sensitivity [2].
Table 1: Summary of High-Throughput Screening Results for PLK1 Inhibitors in Glioma Stem Cells
| Compound | PLK1 Inhibition | IC50 Range in GSCs | Sensitive GSC Lines | Resistance Marker |
|---|---|---|---|---|
| GSK579289A | 96% at 100 nM | <1 µM to >5 µM | 2/11 lines with IC50 <1 µM | Not specified |
| GSK317315A | 97% at 100 nM | <1 µM to >5 µM | 1/11 lines with IC50 <1 µM | Not specified |
| This compound (BI6727) | Potent and selective | 7.72 nM to 11.4 µM | 27 GSC lines tested | High Bcl-xL expression |
The HTS data revealed that two specific PLK1 inhibitors (GSK579289A and GSK317315A) demonstrated potent activity against multiple GSC lines [2]. This finding was subsequently validated using the clinically developed PLK1 inhibitor this compound, which exhibited broad efficacy across a larger panel of 27 GSC lines with IC50 values ranging from nanomolar to micromolar concentrations [1] [2]. Importantly, resistance to this compound was significantly correlated with high expression of the anti-apoptotic protein Bcl-xL, suggesting a potential mechanism of resistance and combination therapeutic strategy [1] [4].
This compound exerts its anti-tumor effects through specific inhibition of PLK1, triggering a cascade of cellular events that disrupt normal mitotic progression and ultimately lead to apoptotic cell death. The molecular mechanisms are multifaceted:
Cell Cycle Arrest: this compound treatment induces dose- and time-dependent G2/M arrest in GSCs, preventing proper mitotic progression and leading to mitotic catastrophe [2]. This arrest is accompanied by increased expression of mitotic markers, including phospho-histone H3 and Aurora B kinase [3].
Apoptosis Induction: Treatment results in prominent cleavage of PARP, a hallmark of apoptosis, demonstrating this compound's ability to trigger programmed cell death in GSCs [2]. This apoptotic response is diminished in GSCs with high Bcl-xL expression, indicating the importance of the intrinsic apoptotic pathway in this compound-mediated cytotoxicity [1].
Radiosensitization Mechanisms: this compound enhances radiation efficacy by increasing DNA damage persistence and inhibiting DNA repair processes in GSCs. The combination leads to enhanced γH2AX foci formation (a DNA damage marker) and synergistic reduction in clonogenic survival [1] [2].
The following diagram illustrates the core signaling pathways affected by this compound treatment in glioma stem cells:
Figure 1: Signaling Pathways of this compound in Glioma Stem Cells
The combination of this compound with ionizing radiation (IR) demonstrates synergistic anti-tumor activity against GSCs through multiple interconnected mechanisms:
Cell Cycle-Mediated Radiosensitization: this compound-induced G2/M arrest enriches the population of GSCs in the most radiation-sensitive phase of the cell cycle, significantly enhancing radiation-induced DNA damage [2] [3].
Inhibition of DNA Repair: By disrupting PLK1-mediated DNA repair pathways, this compound compromises the ability of GSCs to recover from radiation-induced DNA damage, leading to persistent DNA damage and enhanced cell death [1].
In Vivo Validation: In intracranial xenograft models representing patient-derived GSCs, the combination of this compound (10 mg/kg) and radiation (10 Gy) resulted in significant tumor growth inhibition and prolonged median survival compared to radiation treatment alone [1] [3]. This demonstrated the translational potential of this combination approach.
Purpose: To identify compounds with potent activity against patient-derived glioma stem cells using high-throughput screening approaches.
Materials:
Procedure:
Notes: For HTS of 357 compounds across 15 GSC lines, the process can be multiplexed using robotic platforms. Quality control should include Z-factor determination for each plate to ensure assay robustness [2].
Purpose: To evaluate the synergistic interaction between this compound and ionizing radiation using clonogenic survival as the endpoint.
Materials:
Procedure:
Purpose: To validate the efficacy of this compound alone and in combination with radiation using orthotopic GSC models.
Materials:
Procedure:
Table 2: Key Experimental Parameters for this compound Studies in Glioma Stem Cells
| Experimental Approach | Key Parameters | This compound Concentrations/Doses | Endpoint Measurements | Typical Duration |
|---|---|---|---|---|
| High-Throughput Screening | 357 PKIS compounds, 15 GSC lines | 0.1 nM - 10 µM | Cell viability (IC₅₀) | 5 days |
| In Vitro Monotherapy | 27 GSC lines, dose response | 7.72 nM - 11.4 µM | IC₅₀, cell cycle arrest, apoptosis | 1-5 days |
| Colony Formation Assay | Radiation combination | IC₅₀ concentrations + 2-6 Gy IR | Survival fractions, combination index | 10-14 days |
| In Vivo Xenograft | Intracranial models | 10 mg/kg i.v. every 3 weeks + 10 Gy IR | Survival, tumor volume, histology | 2-3 months |
The HTS identification and validation of this compound as a potent inhibitor of GSCs has several important translational implications:
Overcoming Therapeutic Resistance: As GSCs contribute significantly to treatment resistance and tumor recurrence in GBM, this compound represents a promising approach to target this therapeutically challenging subpopulation [2]. The synergistic interaction with radiation is particularly relevant given that radiotherapy remains a cornerstone of GBM treatment.
Biomarker-Driven Patient Selection: The correlation between Bcl-xL expression and this compound resistance suggests a potential biomarker for patient stratification [1] [4]. Patients with low Bcl-xL expression may derive greater benefit from this compound-containing regimens.
Broad Applicability Across Molecular Subtypes: this compound demonstrated efficacy across GSC lines representing all TCGA molecular subtypes of GBM, suggesting its potential utility in a wide spectrum of GBM patients regardless of their tumor's molecular classification [2].
Several promising research directions emerge from these findings:
Combination Therapy Optimization: Further studies are needed to optimize sequencing and scheduling of this compound with radiation and other GBM therapeutics [1]. The current protocols demonstrate enhanced efficacy when this compound is administered before radiation.
Novel Formulation Strategies: Given the challenges of blood-brain barrier penetration, development of nanoparticle formulations or convection-enhanced delivery approaches could improve this compound delivery to intracranial tumors.
Resistance Mechanism Elucidation: Further investigation into mechanisms of intrinsic and acquired resistance to this compound, particularly the role of anti-apoptotic Bcl-2 family proteins, could inform rational combination strategies [1].
The application of high-throughput screening to patient-derived glioma stem cells has successfully identified this compound as a promising therapeutic agent for glioblastoma. The detailed protocols provided in this application note demonstrate a systematic approach from initial compound screening through in vivo validation. The synergistic interaction between this compound and radiation presents a clinically relevant combination strategy that effectively targets the therapy-resistant GSC population. These findings support the continued investigation of this compound as a potential therapeutic option for patients with this devastating disease.
| Study Population | Combination Partner | This compound Dosing & Schedule | Maximum Tolerated Dose (MTD) | Key Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| MDS/CMML [1] [2] | Azacitidine (75 mg/m², D1-7) | Day 1 & 15 (flat dose: 250-350 mg); Day 1, Day 7, or Days 1&7 (BSA-adjusted: 110-170 mg/m²) [1] | Study terminated early; MTD not conclusively determined [1] | Grade 4 thrombocytopenia [1] |
| AML (≥65 years) [3] | Decitabine (standard dose) | Once every 3 weeks (flat dose: 300, 350, 400 mg) [3] | 400 mg [3] | Not specified in abstract (1 DLT at 400 mg led to MTD determination) [3] |
| Advanced Solid Tumors [4] | Nintedanib (200 mg twice daily) | 100 mg starting dose, then 300 mg once every 3 weeks [4] | 300 mg (same as this compound monotherapy RDD in solid tumors) [4] | Grade 3 increased ALT and AST [4] |
The phase I studies of this compound generally followed a standard dose-escalation design to determine the MTD and evaluate safety and preliminary efficacy.
DLTs were typically defined as drug-related adverse events occurring in the first cycle (usually 28 days) [1] [2]. Common criteria included:
The following diagram illustrates this compound's mechanism of action and the rationale for its combination with hypomethylating agents.
The workflow for the typical phase I trial design used in these this compound studies is outlined below.
I hope this detailed compilation of application notes and protocols is helpful for your research. Should you require further analysis on specific aspects of these trials, please feel free to ask.
This compound is a potent and selective cell cycle kinase inhibitor that targets Polo-like kinase (Plk), inducing mitotic arrest and apoptosis in cancer cells. As a promising oncology therapeutic, this compound has demonstrated antitumor activity in various cancer types including acute myeloid leukemia, non-small cell lung cancer, ovarian carcinoma, and urothelial carcinoma. However, preclinical studies and preliminary clinical data indicated a potential for prolonged QT/QTc intervals, which is a recognized risk factor for the serious arrhythmia torsade de pointes. This potential cardiotoxicity necessitated comprehensive electrocardiogram (ECG) monitoring throughout this compound's clinical development program [1] [2].
The International Conference on Harmonisation (ICH) E14 guidelines typically recommend a dedicated thorough QT/QTc study (TQT) for non-antiarrhythmic drugs. However, for many oncology drugs like this compound, a conventional TQT study is neither practical nor ethical. Administering anticancer agents to healthy volunteers at therapeutic doses exposes them to unacceptable adverse effects, while placebo treatment may be inappropriate in patient populations with life-threatening diseases. Consequently, regulatory authorities expect alternative approaches to QT risk assessment in oncology drug development that maintain scientific rigor while addressing practical constraints [1]. The integrated analysis approach developed for this compound represents a methodological framework that may be applied to other investigational drugs where traditional TQT studies are not feasible.
The integrated ECG analysis approach was developed for this compound in response to several critical factors. First, as with many oncology therapeutics, conducting a traditional TQT study in healthy volunteers was deemed ethically problematic due to the cytotoxic nature of the drug and its potential for severe adverse effects in healthy individuals. Second, the patient population with advanced cancer presented practical challenges for dedicated cardiac safety studies, including compromised health status, concomitant medications, and the ethical imperative to avoid placebo groups when active treatment might provide benefit. Third, preclinical data and early clinical observations had already signaled a potential QT prolongation risk, warranting a comprehensive assessment strategy across the development program [1].
This integrated approach leveraged ECG data collection across all clinical trials of this compound, encompassing nine phase 1 trials, four phase 2 trials, and one phase 3 trial. This provided a substantial dataset of approximately 1000 patients treated with this compound, enabling robust statistical analysis of its effects on cardiac repolarization. The strategy required prospectively planning similar ECG monitoring procedures across different trials, including timing of assessments within treatment cycles and common definitions of primary and secondary ECG endpoints. This harmonized approach allowed for meaningful pooling of data despite inherent heterogeneity in trial designs and objectives [1].
The integrated analysis employed a meta-analysis framework based on pooled individual patient data from all available this compound clinical trials. To address heterogeneity between trials—primarily differences in study designs, objectives, and patient populations—the researchers implemented several key strategies. Treatment groups were defined by pooling data across trials, with further collapsing of groups for low or high doses to ensure sufficient sample sizes for precise estimation. The primary ECG variable was the QT interval corrected with Fridericia's formula (QTcF), with additional analysis of QT interval corrected with Bazett's formula (QTcB), heart rate (HR), uncorrected QT interval, PR interval, and QRS complex duration [1].
Table 1: Key Components of this compound Integrated QT Assessment Strategy
| Component | Description | Rationale |
|---|---|---|
| Data Source | Pooled data from 9 Phase 1 trials, 4 Phase 2 trials, and 1 Phase 3 trial | Leverage all available clinical data for robust analysis |
| Patient Population | ~1000 patients with various advanced cancers | Ensure adequate sample size for precise estimation of QT effects |
| ECG Collection | Triplicate ECGs at multiple time points synchronized with PK sampling | Standardize assessment across trials and enable concentration-QT analysis |
| Primary Endpoint | Change in QTcF interval from baseline | Regulatory-accepted primary metric for QT prolongation risk |
| Analysis Strategies | First infusion analysis (multiple time points) and all-infusion analysis (end of infusion only) | Characterize both time profile and long-term impact |
The integrated analysis focused on two primary analysis strategies to address different aspects of QT prolongation risk. The first strategy examined ECG data recorded during the first infusion, including all available time points collected over the 24 hours following infusion start. This approach characterized the time profile of QT effects following a single this compound administration. The second strategy included data from all available infusions but was restricted to the end of infusion time point, where the largest effect was expected. This design evaluated potential long-term impact of multiple this compound infusions on ECG parameters [1].
Standardized ECG monitoring was implemented across all this compound clinical trials to ensure data consistency and quality. All ECGs were recorded digitally using equipment provided by a dedicated ECG core laboratory, which measured cardiac intervals and provided standardized morphologic evaluation. This centralized approach minimized inter-site variability in ECG interpretation and ensured consistent measurement techniques across the development program. The core laboratory followed rigorous methodology for interval measurements, with particular attention to the QT interval, which requires careful identification of the end of the T wave [1].
The timing of ECG assessments was synchronized with pharmacokinetic blood sampling to enable concentration-QT relationship analysis. For phase 1 and 2 trials, triplicate ECGs (three consecutive recordings) were collected at the following time points: prior to the first infusion (baseline), at the end of infusion, 1 hour after the end of infusion, approximately 6 hours after the start of infusion, and approximately 24 hours after the start of the first infusion. For subsequent infusions in phase 1-2 trials and all infusions in the phase 3 trial, triplicate ECGs were collected prior to infusion (baseline) and at the end of infusion only, coinciding with expected peak plasma concentration [1]. The use of triplicate ECGs at each time point reduced random variability and improved the precision of interval measurements.
The statistical approach for the integrated QT assessment was prospectively defined to maintain scientific rigor. The primary endpoint was the change in QTcF interval from baseline, with multiple secondary endpoints including other ECG interval changes. For handling baseline values, two definitions were employed: administration baseline (mean of triplicate ECGs taken immediately prior to each infusion) and average baseline (mean of all administration baselines for a given patient). This dual approach accounted for random variability associated with single timepoint baselines while also examining consistency across treatment cycles [1].
Table 2: Statistical Parameters for this compound QT Assessment
| Parameter | Target Value | Rationale |
|---|---|---|
| Confidence Interval | 90% two-sided | Regulatory standard for QT assessment |
| CI Precision Target | ≤10 ms total width | ICH E14 threshold of concern is 10 ms upper bound |
| Target Half-Length | ≤4 ms | Added certainty to ensure regulatory threshold not approached |
| Assumed SD | 10-12 ms | Based on preliminary data for sample size calculation |
| Sample Size per Group | 40 patients | Provides 99% coverage probability for target precision |
The integrated analysis revealed that this compound therapy produced a relevant prolongation of adjusted mean QTcF interval following both first and subsequent infusions. The effects on mean QTc changes from baseline were transient in nature, with the greatest effects observed at the end of infusion—coinciding with peak plasma concentrations—and resolution by 24 hours after the start of the first infusion. This pattern is consistent with the pharmacokinetic profile of this compound, which exhibits multi-exponential behavior with fast distribution after the end of infusion followed by several slower elimination phases. The half-life of this compound is approximately 113-135 hours, but despite this prolonged elimination half-life, the QT effects were not persistent [1] [3].
Critically, the analysis found no evidence for a long-term impact on QTcF interval following multiple this compound infusions. The similarity in QTc effects between first and subsequent infusions suggested no cumulative effect on cardiac repolarization with repeated dosing. When examined by dose level, the QTc prolongation effect demonstrated a dose-dependent relationship, with greater effects observed at higher doses. However, even at the highest doses studied, the mean QTc effect remained below the threshold of regulatory concern (10 ms) when considered in the context of the upper bound of the confidence interval [1].
In addition to the primary analysis of mean changes, categorical analysis was performed to identify patients who experienced clinically relevant QTc prolongation. This analysis examined the proportion of patients exceeding absolute QTc thresholds (≥450 ms, ≥480 ms, and ≥500 ms) and increases from baseline (≥30 ms and ≥60 ms). These thresholds represent levels of increasing clinical concern, with values above 500 ms carrying significant risk for torsade de pointes. The results demonstrated that while the mean effect was modest, a small subset of patients experienced more substantial QTc prolongation, highlighting the importance of both population-level and individual patient assessments [1].
The categorical analysis informed risk management strategies in the clinical setting, including recommendations for more intensive monitoring in patients who demonstrated substantial QTc prolongation or who had additional risk factors for arrhythmias. The presence of outlier patients with more pronounced QT responses is consistent with known variability in drug sensitivity and the influence of concomitant medications, electrolyte abnormalities, and underlying cardiac conditions in the oncology population. This finding underscores the importance of individualized risk assessment beyond population-level averages [1].
Based on the this compound experience, the following ECG monitoring protocol is recommended for oncology drugs with potential QT prolongation risk:
Implement centralized ECG core laboratory services across all trials to ensure standardized collection, processing, and measurement of ECG intervals. This reduces variability and improves data quality.
Collect triplicate ECGs at each time point, with recordings taken approximately 5 minutes apart. Use the arithmetic mean of the three measurements for analysis to reduce random variability.
Synchronize ECG assessments with pharmacokinetic sampling to enable concentration-QT modeling. Key time points should include pre-dose (baseline), at expected Cmax (end of infusion for IV drugs or Tmax for oral drugs), and at multiple additional time points to characterize the complete exposure-response relationship.
Standardize patient conditions for ECG recordings: patients should rest in a semi-supine position for at least 10 minutes before ECG collection, and recordings should be performed at consistent times of day to minimize diurnal variation.
Include adequate baseline assessment with ECGs collected prior to each drug administration rather than relying solely on a single pre-treatment baseline [1].
For dose escalation studies, intensive ECG monitoring should be implemented at all dose levels, with particular attention to higher doses where QT effects are more likely. In expansion cohorts and later-phase trials, the monitoring intensity can be tailored based on emerging safety data but should remain sufficient to characterize the QT profile in larger, more diverse patient populations.
The analysis of ECG data should follow a pre-specified statistical analysis plan that addresses the following elements:
Primary analysis of QTc change from baseline using Fridericia's correction (QTcF), with Bazett's correction (QTcB) and population-specific correction (QTcN) as secondary analyses.
Dual analysis strategies examining both the time profile of QT effects after single doses and potential cumulative effects after multiple doses.
Concentration-QT modeling to characterize the relationship between drug exposure and QT prolongation, which can inform dosing recommendations and risk management strategies.
Categorical analysis identifying patients with absolute QTc values ≥450 ms, ≥480 ms, and ≥500 ms, or changes from baseline ≥30 ms and ≥60 ms.
Subgroup analyses examining potential differences in QT effects based on patient characteristics (age, sex, race), tumor type, and concomitant medications [1].
When interpreting results, the clinical context must be considered. For life-threatening conditions like advanced cancer, a different risk-benefit assessment applies compared to non-serious conditions. The magnitude of QT effect, its relationship to dose and exposure, transience versus persistence of effect, and the availability of monitoring and mitigation strategies all inform the overall risk assessment.
Diagram 1: Integrated QT Assessment Workflow for Oncology Drugs. This diagram illustrates the comprehensive approach to QT risk assessment from preclinical through clinical development, culminating in integrated analysis for regulatory submission.
For drugs like this compound that demonstrate a QT prolongation signal, the following risk mitigation strategies are recommended:
Baseline ECG assessment to identify patients with pre-existing QT prolongation (e.g., QTc > 450 ms) who may be at higher risk.
Periodic monitoring during treatment, with particular attention to periods of peak exposure and after dose modifications.
Correction of modifiable risk factors such as electrolyte abnormalities (hypokalemia, hypomagnesemia), which can potentiate QT prolongation.
Assessment of concomitant medications that may prolong QT interval or inhibit drug metabolism, potentially increasing exposure.
Dose modification guidelines for patients who develop significant QTc prolongation during treatment [1] [4].
The this compound development program demonstrated that with appropriate monitoring and management strategies, drugs with QT prolongation potential can be safely administered in the oncology setting where the benefit-risk balance may be favorable. The transient nature of the QT effect and the lack of cumulative prolongation with repeated dosing were important factors in establishing the manageability of this risk.
The integrated ECG analysis approach implemented for this compound represents a scientifically rigorous alternative to traditional thorough QT studies for oncology drugs. This methodology successfully characterized the QT prolongation risk of this compound, demonstrating a transient, exposure-dependent effect that resolved within 24 hours of administration without evidence of cumulative effects during repeated dosing. The strategic and statistical considerations applied in this assessment provide a valuable framework for other drug development programs facing similar constraints for conventional QT testing.
For researchers implementing this approach, attention to prospective planning, standardized ECG methodologies, appropriate statistical precision targets, and comprehensive data analysis is essential. The this compound experience confirms that robust QT risk assessment is achievable in oncology drug development through careful integration of ECG monitoring across multiple clinical trials, enabling informed benefit-risk decisions for drugs with potential cardiotoxicity.
The following table summarizes key findings from recent preclinical studies on volasertib.
| Cancer Type | Model Type | Dosing Regimen | Efficacy Outcome | Key Correlations / Notes | Source (Citation) |
|---|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Cell-line derived xenografts (CDX) and Patient-derived xenografts (PDX) | 20 mg/kg; weekly intraperitoneal injection [1] | Significant tumor growth inhibition; efficacy superior to cisplatin in platinum-resistant PDX models [1] | Associated with YAP1 expression and inactivating TP53 mutations [1] | [1] |
| Chordoma | Patient-derived xenografts (PDX) | 10 mg/kg/day; orally, 4 days/week [2] | No significant tumor response observed in the three tested models [2] | Tested in models with CDKN2A/2B deletion or PBRM1 mutation [2] | [2] |
| Acute Myeloid Leukemia (AML) | (Clinical context, not xenograft) | N/A (Clinical trials: Phase III) [3] | N/A (Promising agent for elderly/infirm patients with AML) [3] | Reviewed for clinical management [3] | [3] |
For researchers looking to replicate these studies, here are the detailed methodologies.
This general protocol is adapted from the SCLC study [1].
This assay is used to determine drug sensitivity before in vivo studies [1].
The diagram below illustrates the pathway through which this compound acts and a typical workflow for evaluating its efficacy.
This compound is a potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during G2/M phase. While this compound has demonstrated significant efficacy in various cancer models, including acute myeloid leukemia (AML), the emergence of resistance remains a substantial clinical challenge. This technical support guide provides researchers with evidence-based troubleshooting strategies for identifying and overcoming this compound resistance mechanisms, focusing specifically on MDR1 (P-glycoprotein) overexpression and other validated resistance pathways.
Understanding these resistance mechanisms is critical for optimizing this compound efficacy in both preclinical and clinical settings. The content draws from peer-reviewed studies investigating this compound resistance in cancer models, with an emphasis on practical experimental approaches for mechanism identification and potential therapeutic strategies to circumvent resistance.
Research has identified two primary mechanisms of this compound resistance: mutations in the PLK1 ATP-binding domain and overexpression of drug efflux transporters.
Table 1: Primary this compound Resistance Mechanisms
| Resistance Mechanism | Molecular Basis | Functional Consequence | Validating Evidence |
|---|---|---|---|
| PLK1 ATP-binding domain mutations | Missense mutations (L59W, F183L) in PLK1 kinase domain | Reduced drug binding affinity; impaired target engagement | 30-65 fold increased GI₅₀ in mutant vs wild-type cells [1] [2] |
| MDR1 (ABCB1/P-glycoprotein) overexpression | Increased expression of ATP-dependent efflux transporter | Reduced intracellular drug accumulation | 20-90 fold increased GI₅₀ in MDR1+ cells; reversible with MDR1 inhibitors [1] |
| Alternative resistance adaptations | Upregulation of PI3K/AKT pathway; altered cell cycle progression | Compensatory survival signaling; reduced G2/M accumulation | Identified in resistant cell models; suggests combination therapy opportunities [1] |
Table 2: Efficacy of Alternative PLK Inhibitors in this compound-Resistant Models
| Alternative PLK Inhibitor | Mechanism of Action | Efficacy in this compound-Resistant Cells | Potential Applications |
|---|---|---|---|
| Rigosertib | Substrate-competitive inhibitor | Maintains efficacy against ATP-binding domain mutants | Alternative for PLK1-mutated resistant cancers [1] |
| Poloxin | Polo-box domain inhibitor | Effective against ATP-binding domain mutants | Bypasses ATP-competitive resistance mechanisms [1] |
| BI2536 | ATP-competitive PLK inhibitor | Cross-resistance in this compound-resistant cells | Not recommended for this compound-resistant cases [1] |
The following diagram illustrates the two primary resistance pathways and experimental detection approaches:
Purpose: To identify MDR1-mediated resistance in this compound-resistant cell models.
Materials:
Procedure:
Interpretation: Significant increase in MDR1 surface expression and enhanced dye efflux in resistant cells indicates MDR1-mediated resistance. Reversal by inhibitors confirms functional involvement [1].
Purpose: To detect and characterize PLK1 mutations conferring this compound resistance.
Materials:
Procedure:
Interpretation: Novel missense mutations in ATP-binding domain combined with abolished Wee1 accumulation and G2/M arrest indicate PLK1 mutation-mediated resistance [1] [2].
Several combination approaches have demonstrated potential in overcoming this compound resistance:
Table 3: Combination Strategies to Circumvent this compound Resistance
| Combination Approach | Mechanistic Rationale | Experimental Evidence | Considerations |
|---|---|---|---|
| MDR1 inhibitors (e.g., zosuquidar) | Block drug efflux; increase intracellular concentration | Complete resensitization of MDR1-overexpressing resistant cells [1] | Potential pharmacokinetic interactions; toxicity concerns |
| PI3K/AKT pathway inhibitors | Counteract resistance-associated pathway activation | Enhanced anti-leukemic effects in combination with this compound [1] | Requires validation in specific resistance contexts |
| Cell cycle synchronizing agents | Increase G2/M population; enhance this compound sensitivity | G2/M-enriched cells show increased this compound susceptibility [1] | Timing critical for optimal effect |
| Azacitidine (AZA) | Potential epigenetic modulation | Variable effects (synergistic to antagonistic); context-dependent [2] | Requires pre-testing; not universally effective |
Begin with MDR1 surface expression analysis by flow cytometry, as this is the most rapidly identifiable mechanism. Simultaneously, evaluate cell cycle response to this compound treatment - absence of G2/M arrest suggests functional PLK1 resistance. For genetic confirmation, sequence the PLK1 ATP-binding domain, focusing on residues L59 and F183.
Yes, substrate-competitive inhibitors like rigosertib and polo-box domain inhibitors like poloxin maintain efficacy against this compound-resistant cells with PLK1 ATP-binding mutations. These alternatives operate through distinct molecular mechanisms that bypass ATP-competitive inhibition resistance [1].
The key differentiator is reversibility with MDR1 inhibitors. MDR1-mediated resistance is fully reversed by compounds like zosuquidar (200-500 nM), while PLK1 mutation-mediated resistance is unaffected. Additionally, PLK1 mutations abolish Wee1 accumulation following this compound treatment, whereas MDR1 overexpression does not affect this downstream signaling response [1].
Both mechanisms have significant clinical implications. MDR1 overexpression is a well-established clinical resistance mechanism for multiple chemotherapeutics, suggesting potential cross-resistance patterns. PLK1 mutations represent a novel on-target resistance mechanism that may emerge under therapeutic pressure, highlighting the need for pretreatment screening and combination approaches [1] [2].
Current evidence from leukemia models suggests no exclusive lineage restriction, though mechanistic prevalence may vary. MDR1-upregulation was observed in HEL and K562 resistant lines, while PLK1 mutations occurred in MOLM14, HL-60, and MV4;11 lines [1]. Solid tumor resistance patterns require further investigation.
This compound resistance arises through distinct biological pathways requiring different overcoming strategies. The experimental framework provided enables systematic identification of the operative resistance mechanism in specific models. Key recommendations include:
Q: What is the standard method for generating this compound-resistant cell lines in vitro?
The primary method for establishing this compound-resistant cell lines is through continuous and prolonged exposure of the parental cells to progressively increasing concentrations of the drug [1] [2].
The workflow for this process is summarized below:
| Cell Line | Parental GI₅₀ (nM) | Resistant GI₅₀ (nM) | Resistance Fold-Change |
|---|---|---|---|
| MOLM-14 | 4.6 | 149.8 | ~33x |
| HL-60 | 5.8 | 164.0 | ~28x |
| MV4;11 | 4.6 | 42.8 | ~9x |
Q: What are the primary mechanisms of resistance to this compound, and how can I characterize them?
Research has identified two major mechanisms: mutations in the PLK1 gene and increased expression of the multidrug resistance protein MDR1 (also known as P-glycoprotein) [1] [2].
The relationship between these mechanisms and the validation methods is illustrated in the following workflow:
Q: My resistant cells are not growing well, or the resistance appears unstable. What should I do?
Problem: Loss of Viability During Selection
Problem: Unstable Resistance Phenotype
Q: How can I confirm that the observed resistance is specific to this compound and PLK1 inhibition?
Q: How can research on resistant cell lines inform combination therapy strategies?
Understanding resistance mechanisms provides a rational basis for designing effective drug combinations to overcome or prevent resistance [1] [2].
| Strategy | Rationale | Example Combination Agents |
|---|---|---|
| Overcome MDR1-mediated Resistance | Co-administer an MDR1 inhibitor to block this compound efflux. | Zosuquidar [1]. |
| Exploit Cell Cycle Status | Cells in G2/M phase are more sensitive to this compound. | Agents that cause G2/M arrest (e.g., certain DNA damaging drugs) [1]. |
| Target Compensatory Pathways | PLK1 inhibition can upregulate survival pathways. | PI3K/AKT pathway inhibitors [1]. |
| Mechanism of Resistance | Description | Key Evidence |
|---|---|---|
| PLK1 ATP-binding Domain Mutations [1] [2] | Mutations within the domain prevent this compound from effectively binding to its target. | Identified in established this compound-resistant acute myeloid leukemia (AML) cell lines (e.g., MOLM14, HL-60) [1]. |
| MDR1 Overexpression [1] [2] | Increased expression of the Multi-Drug Resistance 1 (MDR1) gene, encoding P-glycoprotein, actively pumps this compound out of the cell. | Confirmed in this compound-resistant AML cell lines; associated with a significant increase in GI50 values (e.g., K562 GI50 from 14.1 nM to 1265.8 nM) [1]. |
Here are detailed methodologies for studying these resistance mechanisms in a laboratory setting, based on established research models.
This protocol is used to generate resistant models and pinpoint potential PLK1 mutations [1].
This protocol assesses the role of the efflux pump MDR1 in resistance.
The tumor suppressor p53's status is a critical factor in the response to PLK1 inhibition, which can be investigated as follows [3].
Research suggests that understanding resistance mechanisms can guide effective combination therapies. The table below outlines potential strategies.
| Biomarker / Pathway | Observation / Rationale | Potential Combination Strategy |
|---|---|---|
| p53 Status [3] | Wild-type p53 can be stabilized by this compound, enhancing apoptosis. Mutant p53 may exert a dominant-negative effect, reducing efficacy. | Profile patient tumors for p53 mutations. Combinations with drugs that further stabilize p53 or are effective in p53-mutant backgrounds could be explored. |
| PI3K/AKT Pathway [1] | This compound treatment can upregulate the pro-survival PI3K/AKT pathway as a compensatory mechanism in some AML cells. | Combine this compound with a PI3K inhibitor to block this survival signal and synergistically induce cell death [1]. |
| Cell Cycle (G2/M Arrest) [1] | Cells in the G2/M phase are more sensitive to this compound. Agents that cause G2/M accumulation can sensitize cells. | Combine with chemotherapeutic agents (e.g., microtubule inhibitors) that arrest cells in G2/M to enhance this compound's efficacy [1]. |
The following diagram synthesizes the core resistance mechanisms and the experimental workflow for their investigation.
The table below summarizes the frequency and severity of key hematologic toxicities observed across phase I clinical trials of this compound, both as a monotherapy and in combination with other agents [1] [2] [3].
| Toxicity Type | Frequency & Severity | Clinical Context | Dosing Schedule |
|---|---|---|---|
| Neutropenia | Common; Frequent DLT; Grade 3/4 observed [2] [3]. | Monotherapy and combination therapy (e.g., with platinum drugs or azacitidine) [2] [4]. | Day 1 every 3 weeks; Days 1 & 15 every 4 weeks [1] [4]. |
| Thrombocytopenia | Common; Most frequent DLT; Grade 3/4 observed [2] [3] [4]. | Monotherapy and combination therapy; primary DLT in studies with azacitidine [2] [4]. | Day 1 every 3 weeks; Days 1 & 8 every 3 weeks; Days 1 & 15 every 4 weeks [1] [3] [4]. |
| Febrile Neutropenia | Less common; Reported as a DLT [3]. | Observed in monotherapy studies. | Day 1 and 8 every 3 weeks schedule [3]. |
The following diagram outlines the general workflow for monitoring and managing hematologic toxicity during this compound treatment. This is based on dose-limiting toxicity (DLT) criteria and dose modification strategies from clinical trials [2] [3] [4].
Clinical trials employed specific protocols for monitoring and defining hematologic DLTs. The consistent methodology across studies is detailed below [2] [3] [4].
What is the recommended dose for phase II studies? Although the MTD was often determined to be 400 mg, 300 mg administered on day 1 of a 3-week cycle was selected as the recommended dose for phase II studies due to better overall tolerability while maintaining efficacy [1].
Does combining this compound with other drugs worsen hematologic toxicity? Yes. The pharmacodynamic interaction between this compound and myelosuppressive agents like cisplatin, carboplatin, or azacitidine can lead to enhanced, though generally manageable, hematologic toxicity. Dose escalation studies of these combinations determined MTDs that allowed for administration at or near full single-agent doses [2] [4].
Are the hematologic toxicities reversible? Yes. Clinical trial data indicate that neutropenia and thrombocytopenia induced by this compound are reversible, with blood counts recovering after treatment is delayed or the dose is reduced [1] [3].
1. Does this compound cause QT interval prolongation? Yes. Clinical data confirm that this compound therapy "relevantly prolonged adjusted mean QTcF change from administration baseline" following intravenous infusions. This effect was noted after the first and subsequent infusions. The integrated analysis indicated that the effect on the QTc interval is transient, peaking around the end of the infusion and resolving within 24 hours after the start of the first infusion. Furthermore, there was no evidence of a cumulative, long-term impact on the QTcF interval following multiple treatment cycles [1] [2] [3].
2. Why was a standard "Thorough QT" study not conducted for this compound? A dedicated Thorough QT/QTc (TQT) trial, as described in ICH E14 guidelines, was deemed neither practical nor ethical for this oncology drug [1] [2]. Administering a potentially toxic anticancer agent to healthy volunteers at supra-therapeutic doses is unacceptable. Furthermore, using a placebo control in oncology patient populations where effective treatment is needed raises ethical concerns [1].
3. What alternative strategy was used to assess QT risk? An integrated analysis of ECG data pooled from all this compound clinical trials (including nine Phase I and four Phase II trials) was prospectively planned and executed. This meta-analysis of individual patient data created a robust dataset of approximately 1,000 patients, allowing for a precise assessment of this compound's effect on cardiac repolarization without a dedicated TQT study [1] [2].
4. What are the key recommendations for ECG monitoring in clinical trials with similar drugs?
The following table summarizes the primary quantitative findings and strategic considerations from the integrated analysis of this compound [1].
| Aspect | Details from this compound Analysis |
|---|---|
| Primary ECG Variable | QT interval corrected with Fridericia's formula (QTcF) |
| Key Finding on Effect | Transient QTcF prolongation; resolved 24 hours after start of infusion |
| Long-Term Impact | No evidence of long-term effect after multiple infusions |
| Analysis Strategies | 1. First Infusion: All time points over 24 hours. 2. All Infusions: Only the "end of infusion" time point. | | Baseline Definition | Administration Baseline: Mean of triplicate ECGs prior to each infusion. Average Baseline: Single baseline per patient (mean of all administration baselines). | | Sample Size Justification | Aimed for ~40 patients per group to ensure 90% CI for mean QTc change had a half-length ≤ 4 ms. |
Protocol 1: Integrated ECG Analysis for QT Risk Assessment This protocol outlines the strategy successfully employed for this compound, which can serve as a model for other oncology drugs where a TQT study is not feasible [1].
Protocol 2: Manual QT Interval Measurement for Clinical Practice While core labs use sophisticated methods, this manual method is recommended for clinical practice to ensure accuracy, as automated ECG machine readouts can be unreliable [5].
The following diagram illustrates the strategic workflow for implementing an integrated QT analysis, based on the this compound case study.
Diagram Title: Integrated QT Analysis Workflow
For scientists and drug development professionals working with this compound or similar investigational oncology drugs, the key lessons are:
Understanding resistance is the first step in troubleshooting combination therapy experiments. The table below summarizes the primary mechanisms and potential solutions identified in recent studies.
| Resistance Mechanism | Description | Potential Combination Strategy / Solution | Key Supporting Evidence |
|---|---|---|---|
| MDR1 Overexpression [1] | Multidrug resistance protein 1 (MDR1) effluxes volasertib out of the cell, reducing intracellular drug concentration. | Combine with MDR1 inhibitors (e.g., zosuquidar). [1] | Efficacy of this compound was restored in MDR1-expressing resistant cells when combined with zosuquidar. [1] |
| PLK1 ATP-binding Domain Mutations [1] | Mutations (e.g., L59W, F183L) in the ATP-binding pocket prevent this compound from effectively binding to PLK1. | Use non-ATP-competitive PLK1 inhibitors (e.g., rigosertib, poloxin) or combination therapies. [1] | This compound-resistant cells with these mutations remained sensitive to rigosertib and poloxin. [1] |
| Upregulation of Survival Pathways [1] | Administration of this compound can upregulate the PI3K/AKT signaling pathway as a compensatory cell survival mechanism. | Combine with PI3K/AKT pathway inhibitors. [1] | Combination therapy with a PI3K inhibitor showed superior potency against AML cells in preclinical models. [1] |
| Inefficient Drug Delivery [2] | Dissimilar pharmacokinetics and biodistribution of combined drugs can hinder delivery of synergistic ratios to the tumor site. | Use co-delivery nanocarriers (e.g., polymersomes) to maintain optimal drug ratios. [2] | Polymersomes co-loaded with vincristine and this compound (Ps-VCR/Vol) showed strong synergy and superior efficacy in ALL mouse models. [2] |
Here is a summary of effective this compound combinations demonstrated in preclinical studies, which can guide your experimental design.
| Combination Partner | Cancer Type (Preclinical Model) | Observed Effect & Experimental Evidence |
|---|---|---|
| Azacitidine (AZA) [1] | Acute Myeloid Leukemia (AML) | The combination effects were more prominent in cell lines with higher inherent resistance (higher GI50) to this compound monotherapy. [1] |
| Cytarabine [3] | Acute Myeloid Leukemia (AML) | This compound retained efficacy in cytarabine-resistant AML cell lines and showed additive effects with cytarabine in sensitive cells. [3] |
| Vincristine [2] | Acute Lymphoblastic Leukemia (ALL) | Polymersomes for co-delivery (Ps-VCR/Vol) enabled synergistic anti-leukemic activity in vivo and significantly prolonged survival in orthotopic ALL mouse models. [2] |
| PI3K Inhibitors [1] | Acute Myeloid Leukemia (AML) | The combination was highly potent, addressing the this compound-induced upregulation of the PI3K/AKT survival pathway. [1] |
| Microtubule-Targeting Agents [1] [4] | Various Cancers | Combining this compound with agents that cause G2/M phase arrest (e.g., nocodazole) synergistically induces apoptosis, as cells in G2/M are most sensitive to PLK1 inhibition. [1] [4] |
| CC-885 (CRBN Modulator) [5] | Solid Tumors (e.g., NSCLC) | Combined with this compound, CC-885 promoted CRBN- and p97-dependent PLK1 degradation, producing strong pro-apoptotic synergy in vitro and enhanced tumor growth inhibition in vivo. [5] |
For researchers aiming to validate these combinations, the following workflow and detailed protocols can serve as a reference.
1. Establishing this compound-Resistant Cell Lines [1]
2. Testing for Synergy with Azacitidine (AZA) [1]
3. Evaluating the PI3K/AKT Combination Strategy [1]
Unexpected Lack of Synergy in Combination
High Toxicity in Combined Treatment
Inconsistent Results In Vivo
The primary mechanism of resistance is the upregulation of non-BCL-2 anti-apoptotic proteins, particularly Bcl-xL and MCL-1. Venetoclax is a highly selective BCL-2 inhibitor. When Bcl-xL is upregulated, it can compensate for the inhibited BCL-2 protein by sequestering pro-apoptotic proteins (like BIM) and preventing the initiation of mitochondrial apoptosis [1].
The table below summarizes the contexts and molecular pathways involved.
| Context / Cancer Type | Mechanism of Bcl-xL Upregulation | Key Signaling Pathways Involved | Effect on Venetoclax Efficacy |
|---|---|---|---|
| CLL (Chronic Lymphocytic Leukemia) in the lymph node microenvironment | CD40 stimulation activates non-canonical NF-κB pathway, leading to increased Bcl-xL transcription [2]. | CD40 -> NIK stabilization -> Non-canonical NF-κB [2] | Induces resistance; sensitization possible via NIK inhibition [2]. |
| DLBCL (Diffuse Large B-cell Lymphoma) & other B-cell malignancies | Post-transcriptional deregulation via downregulation of miR-377, which normally suppresses Bcl-xL [3]. | miR-377 directly binds BCL-xL 3'-UTR [3] | Associated with acquired resistance after venetoclax exposure [3]. |
| General Hematologic Malignancies | Upregulation occurs through various signaling pathways activated by the tumor microenvironment (e.g., cytokines) [1]. | AKT, NF-κB, PKA-ERK-CREB, KRAS mutations [1] | Primary and secondary (acquired) resistance to venetoclax monotherapy or combinations [1]. |
The following diagram illustrates this core resistance mechanism and two major pathways leading to Bcl-xL upregulation.
A combination of techniques is needed to confirm the role of Bcl-xL. The table below outlines key experiments, their methodologies, and the expected outcome if Bcl-xL is involved.
| Experiment | Detailed Protocol | Expected Outcome if Bcl-xL is Responsible |
|---|
| Viability Assay with Bcl-xL Inhibition | 1. Treat resistant cells with a selective Bcl-xL inhibitor (e.g., A-1331852 or A-1155463 [2] [4]). 2. Co-treat with venetoclax over a range of concentrations. 3. Measure cell viability after 24-72h using Annexin V/PI staining [2] or a luminescence-based assay (CellTiter-Glo) [4]. | Significant sensitization to venetoclax. The IC50 of venetoclax will drop markedly in the presence of the Bcl-xL inhibitor [2]. | | Western Blot Analysis | 1. Lyse cells (parental & resistant) in RIPA buffer. 2. Separate proteins by SDS-PAGE, transfer to a membrane. 3. Probe with anti-Bcl-xL antibody (e.g., 54H6) [5] and a loading control (e.g., GAPDH). 4. Compare protein levels. | Higher Bcl-xL protein expression in venetoclax-resistant cells compared to parental, sensitive cells [3]. | | qRT-PCR for mRNA & miRNA | 1. Extract total RNA. 2. For Bcl-xL mRNA: Perform reverse transcription and qPCR with BCL2L1-specific primers. 3. For miR-377: Use a specific stem-loop RT primer and TaqMan probe. 4. Normalize to housekeeping genes (e.g., GAPDH, U6 snRNA) [3]. | Increased Bcl-xL mRNA and/or decreased miR-377 levels in resistant cells [3]. | | Dynamic BH3 Profiling | 1. Permeabilize resistant cells with digitonin. 2. Expose to BH3-only peptides (e.g., HRK, which selectively targets Bcl-xL). 3. Measure mitochondrial outer membrane permeabilization (MOMP) by cytochrome c release via flow cytometry [4]. | Resistant cells show increased mitochondrial priming to Bcl-xL-selective peptides, indicating functional dependency on Bcl-xL for survival [4]. |
Based on the current research, several strategies are being explored:
The table below summarizes the most common and significant adverse events (AEs) associated with this compound, based on clinical trial results.
| Adverse Event | Frequency & Grade | Notes & Management Strategies |
|---|---|---|
| Hematological Toxicities | Most common dose-limiting toxicities (DLTs) [1] [2]. | |
| Neutropenia | Grade 3/4; frequent drug-related AE [2]. | Main dose-limiting AE; is reversible and manageable [2]. |
| Thrombocytopenia | Grade 3/4; frequent drug-related AE [1] [2]. | A common DLT; requires monitoring [1]. |
| Anemia | Common drug-related AE [2]. | |
| Non-Hematological Toxicities | Generally less frequent and severe. | |
| Fatigue | Common drug-related AE [3] [2]. | |
| Nausea | Common drug-related AE [2]. | |
| Decreased Appalate | Reported in Japanese patients [3]. | |
| Febrile Neutropenia | Reported in some patients [2]. | Requires appropriate treatment [2]. |
| Increased Alanine Aminotransferase | Grade 3; observed as a DLT in combination therapy [4]. |
A meta-analysis of Plk1 inhibitors, including this compound, found that the blood system was one of the most affected, with this compound specifically increasing the risk of AEs in this system [5]. The safety profile appears consistent across different patient populations, including Japanese patients [3].
Managing this compound's toxicity, particularly hematological effects, is crucial for safe administration in clinical trials.
The following workflow outlines a general strategy for managing hematological toxicity during this compound administration, based on clinical trial protocols:
For researchers designing preclinical or clinical studies, here are key methodologies cited for evaluating this compound's safety.
Clinical Dose Escalation (Phase I Trials)
Preclinical Toxicity Assessment
The table below summarizes documented and potential drug interactions with this compound.
| Interacting Drug / Class | Interaction Type / Effect | Key Findings / Clinical Relevance | Suggested Experimental Consideration |
|---|---|---|---|
| Itraconazole (CYP3A4 & P-gp inhibitor) [1] | Pharmacokinetic (PK) | No clear evidence of PK interaction, but reduced tolerability and increased adverse events (thrombocytopenia, leukopenia) when co-administered [1]. | Monitor blood counts closely. The combination may require dose adjustment. |
| Azacitidine (Hypomethylating agent) [2] | Pharmacodynamic (PD) / Synergistic | Preclinical data suggests additive/synergistic effects in AML cells. Early-phase trials showed preliminary activity, but clinical development was halted [2]. | A rational combination for hematologic malignancies. Test sequence and scheduling (e.g., this compound on D1&D8 with azacitidine D1-D7) [2]. |
| Cytarabine (Low-Dose Ara-C) [3] | Pharmacodynamic (PD) / Synergistic | A superior response rate vs. LDAC alone was observed in a phase II AML trial, but a phase III trial failed to confirm survival benefit with a higher incidence of fatal events [3]. | Efficacy may be schedule-dependent. Carefully manage supportive care to mitigate infection risks. |
| Vincristine (Microtubule inhibitor) [4] | Pharmacodynamic (PD) / Synergistic | Preclinical studies demonstrate strong synergy in acute lymphoblastic leukemia (ALL) models. Co-delivery in polymersomes enabled high-efficiency treatment at synergistic ratios [4]. | Highly promising for ALL. Investigate nanocarrier systems to maintain synergistic drug ratios in vivo. |
| Pemetrexed (Chemotherapy) [5] | Pharmacodynamic (PD) / Additive? | In a phase II NSCLC trial, the combination did not improve efficacy over pemetrexed monotherapy, though no major PK interaction was found [5]. | Likely not a productive combination for solid tumors like NSCLC. |
| PI3K/AKT pathway inhibitors [3] | Pharmacodynamic (PD) / Overcoming Resistance | The PI3K/AKT pathway is upregulated upon this compound treatment. Combination with a PI3K inhibitor showed highly potent effects against AML cells in preclinical models [3]. | A key strategy to overcome adaptive resistance. Include PI3K/AKT signaling readouts in experiments. |
A major challenge in this compound application is the development of resistance. The diagram below outlines primary resistance mechanisms and potential countermeasures.
This protocol is adapted from a study using polymersomes for co-delivery [4].
This protocol is based on the identification of MDR1 as a key resistance factor [3].
A 2025 network meta-analysis compared various low-intensity regimens for older AML patients, providing a broader context for volasertib's performance [1].
| Treatment Regimen | Ranking for Overall Survival (SUCRA value) | Key Findings |
|---|---|---|
| AZA + Venetoclax | Best (0.936) [1] | Superior to current standards of care [1]. |
| LDAC + Glasdegib | Second (0.898) [1] | Demonstrated promising efficacy [1]. |
| LDAC + Venetoclax | Third (0.718) [1] | |
| LDAC + this compound | Not in top performers [1] | The analysis did not rank it among the most effective treatments for OS [1]. |
The key data for this compound comes from a prospective, randomized, double-blind, placebo-controlled Phase 3 trial (NCT01721876) [2].
This compound is a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of cell division (mitosis). By inhibiting Plk1, this compound blocks the cell cycle in the G2-M phase, leading to apoptosis (cell death) in leukemic cells [3].
While the initial Phase 3 trial was not successful, this compound's development continues with a focus on mitigating previous issues. Strategies for ongoing and future trials include:
The following diagram illustrates the mechanism of Plk1 inhibition and the revised clinical development strategy.
When evaluating these results, consider the following:
| Inhibitor Name | PLK1 IC₅₀ (nM) | Selectivity Notes (vs. other PLKs or Kinases) | Key Experimental Evidence |
|---|---|---|---|
| Volasertib | 0.87 nM [1] | ~6x selective over PLK2; ~64x selective over PLK3 [1]. No activity against >50 other kinases at 10 μM [1]. | In-vitro kinase assays [1]. |
| Hit-4 (Novel compound) | 0.0226 nM [2] | High selectivity for PLK1 over a panel of 69 kinases [2]. | PLK1 kinase inhibition assay; selectivity profiling against a 69-kinase panel [2]. |
| Rigosertib | Information Missing | Described as a "selective PLK1 inhibitor" in preclinical models [3]. | In vitro cytotoxicity assays in SCLC cell lines [3]. |
| Onvansertib | Information Missing | Described as a "selective PLK1 inhibitor" in preclinical models [3]. | In vitro cytotoxicity assays in SCLC cell lines [3]. |
| GSK461364 | Information Missing | Described as a PLK1 inhibitor targeting the ATP-binding site [4]. | Co-crystallization studies with the PLK1 kinase domain [4]. |
The data in the table above is derived from standardized experimental methods. Here are the protocols for the key assays cited.
This method is used to determine the potency (IC₅₀) of an inhibitor [2].
This assay evaluates an inhibitor's specificity across a broad range of kinases to identify off-target effects [2] [1].
The following diagram illustrates the central role of PLK1 in cell division and the mechanism of ATP-competitive inhibitors like this compound.
| Cancer Type / Model | Efficacy / Response | Key Context & Biomarkers | Source / Phase |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | High: Improved response rates and event-free survival when combined with low-dose cytarabine (LDAC) vs LDAC alone [1] [2]. | Most advanced clinical results; granted FDA Breakthrough Therapy designation [3] [2]. | Phase III [1] [2] |
| Prostate Cancer | Limited / Variable: Strong pre-clinical anti-tumor activity but minimal efficacy in clinical trials [3]. | Efficacy is limited by p53 status; cells without functional p53 are less sensitive [3]. | Phase I [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Pre-clinically Active: Growth inhibition and apoptosis observed in vitro and in vivo [4] [5] [6]. | Sensitivity is strongly dependent on wild-type p53 status; p53 wild-type cells are more sensitive [5]. | Pre-clinical / Phase I [5] |
| Breast Cancer | Pre-clinically Active: Caused rapid tumor shrinkage in patient-derived xenograft (PDX) models, including in models resistant to CDK4/6 inhibitors [7]. | Shows high efficacy especially in aggressive, CCND1-driven and RB-positive models [7]. | Pre-clinical [7] |
| Hepatoblastoma | Pre-clinically Active: Identified in a screen as an agent with high therapeutic index, sparing normal hepatocytes [8]. | PLK1 is overexpressed in hepatoblastoma tissue compared to normal liver [8]. | Pre-clinical [8] |
| Advanced Solid Tumors (Various) | Modest / Limited: Low partial response rates but some disease stabilization in phase I/II trials [1] [4] [2]. | Investigated as both monotherapy and in combination with platinum agents (cisplatin, carboplatin) [9]. | Phase I & II [1] [9] |
Understanding the experimental evidence will help in interpreting the data presented in the table.
This compound is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1) [1] [2]. PLK1 is a serine/threonine kinase that functions as a master regulator of mitosis [2]. By inhibiting PLK1, this compound:
Beyond its direct anti-mitotic effect, recent studies show that PLK1 inhibition also upregulates PD-L1 expression on cancer cells, suggesting potential for combination with immunotherapy [6].
The data in the summary table is supported by robust experimental models. Here are the methodologies from key studies:
In Vitro Cell Viability and Mechanism (e.g., in NSCLC models) [5]
In Vivo Efficacy (e.g., in Breast Cancer PDX models) [7]
In Vivo Combination Therapy (e.g., in Hepatoblastoma models) [8]
Research across multiple cancer types, particularly in NSCLC and prostate cancer, has identified the tumor suppressor protein p53 as a critical factor influencing this compound's effectiveness [3] [5].
The following diagram illustrates the relationship between p53 status and this compound sensitivity based on these findings:
This mechanistic insight suggests that p53 status could serve as a predictive biomarker for patient selection in future clinical trials involving this compound [5].
| Trial Phase / Type | Treatment Arms | Key Efficacy Outcomes | Key Safety Outcomes | Reference / Identifier |
|---|---|---|---|---|
| Phase II (Previously untreated AML, ineligible for intensive therapy) | Volasertib + Low-Dose Cytarabine (LDAC) vs. LDAC alone | Higher response rate (31% vs 11.1%); Trend toward improved event-free survival [1] | Higher incidence of febrile neutropenia, constipation, nausea [1] | NCT00804856 |
| Phase III (POLO-AML-2; Confirmatory trial) | This compound + LDAC vs. LDAC + Placebo | Primary endpoint of improved overall survival not met [2] [3] | Higher incidence of fatal infections reported [4] | NCT01721876 |
| Phase I/II (Relapsed/Refractory AML) | This compound ± Cytarabine | Limited efficacy in monotherapy [4] [3] | - | NCT00804856 [5] |
| Trial Phase / Type | Treatment Arms | Key Efficacy Outcomes | Key Safety Outcomes | Reference / Identifier |
|---|---|---|---|---|
| Phase II (Second-line advanced NSCLC) | This compound + Pemetrexed vs. Pemetrexed alone | No PFS improvement (median 3.3 vs 5.3 months); Higher ORR (21.3% vs 10.6%) [6] | Increased fatigue, nausea, vomiting, diarrhea with combination [6] | NCT00824408 [6] |
| Phase II (Second-line advanced NSCLC) | This compound Monotherapy | Lack of efficacy (median PFS 1.4 months); Recruitment stopped early [6] | Lower rate of GI events vs pemetrexed [6] | NCT00824408 [6] |
| Phase I (MDS/CMML/AML) | This compound + Azacitidine | Preliminary activity (ORR: 25-40%) [2] | Most common DLT: hematological toxicity (thrombocytopenia, neutropenia) [2] | NCT01957644, NCT02201329, NCT02721875 [2] |
For researchers, the methodologies from these trials provide a foundation for designing future studies.
Study 1: Phase II Trial in NSCLC (NCT00824408) [6]
Study 2: Phase I Trials in MDS/AML (NCT01957644, NCT02201329, NCT02721875) [2]
Understanding this compound's mechanism and resistance pathways is crucial for interpreting clinical outcomes and designing new combination strategies.
Diagram 1: this compound's mechanism of action and common resistance pathways. Resistance can occur via MDR1-mediated efflux, PLK1 ATP-binding domain mutations, or upregulation of survival pathways like PI3K/AKT [4] [3].
The clinical development of this compound highlights the challenges of translating preclinical promise into successful patient outcomes. While initial studies showed potential, particularly in AML, subsequent phase III trials did not confirm a significant survival benefit.
| Genetic Factor | Association with this compound Response | Key Findings & Proposed Mechanisms |
|---|---|---|
| MDR1 Expression | Resistance [1] | High expression of the multidrug resistance protein (MDR1) confers strong resistance. MDR1 efflux pumps can remove the drug from cells [1]. |
| PLK1 Mutations | Resistance [1] | Mutations in the ATP-binding domain of the PLK1 protein can lead to resistance, likely by reducing drug binding [1]. |
| Cell Cycle Phase | Sensitivity [1] | Cells in the G2/M phase are most sensitive. This compound's mechanism is to cause mitotic arrest and apoptosis in actively dividing cells [1]. |
| General Cytogenetics | Variable Response [2] [3] | As a monotherapy and in combination with low-dose cytarabine, this compound has shown activity across various cytogenetic risk groups, including those with complex karyotypes often found in elderly patients [2] [3]. |
To understand the data in the table, it's helpful to review the key experimental methods used in these studies and the proposed mechanism of action.
Researchers typically use the following approaches to evaluate this compound's effects:
The following diagram illustrates how this compound works and how resistance can develop.
The available evidence points to several strategic considerations for future research and drug development:
The following table details the key combinations of this compound with other cytotoxic agents that have demonstrated synergistic effects in preclinical studies.
| Combination Partner | Cancer Model | Observed Synergistic Effect & Proposed Mechanism | Key Experimental Data & Citation |
|---|
| Vincristine (VCR) | Acute Lymphoblastic Leukemia (ALL) - cell lines and patient-derived xenografts [1] | Potent synergy induces cell cycle arrest and apoptosis. Novel polymersome co-delivery system maintains optimal synergistic drug ratio in vivo. [1] | Bliss Score: Up to 29.8 (T-ALL) and 25.2 (B-ALL), indicating strong synergy. [1] In Vivo Survival: Ps-VCR/Vol treatment resulted in 100% 60-day survival vs 0% for free drug combination. [1] | | Ionizing Radiation (IR) | Glioblastoma (GBM) - glioma stem cells (GSCs) and xenograft models [2] | Acts as a radiosensitizer. Inhibits PLK1, causing G2/M cell cycle arrest (most radiosensitive phase) and enhances DNA damage and apoptosis. [2] | Apoptosis: Increased PARP cleavage. [2] Cell Cycle: Dose-dependent G2/M arrest (e.g., 45% to 65% with this compound+IR vs 25% control). [2] In Vivo Survival: Significantly extended vs radiation alone (HR=0.61). [2] | | Low-Dose Cytarabine (LDAC) | Acute Myeloid Leukemia (AML) - clinical trials [3] [4] | Combined clinical efficacy led to FDA Breakthrough Therapy Designation. The mechanism is believed to involve dual targeting of cell proliferation and survival. [3] [4] | Clinical Response (Phase II): this compound + LDAC: 31% CR/CRi vs LDAC alone: 11.1%. [3] Event-Free Survival: 169 days for combination vs 69 days for LDAC alone. [3] | | BET Inhibitor (BI 894999) | Acute Myeloid Leukemia (AML) - cell lines and mouse models [5] | Distinct mechanisms of action converge to cause profound and long-lasting down-regulation of the oncoprotein MYC, leading to increased apoptosis. [5] | MYC Modulation: Combination caused a greater and more sustained reduction in MYC levels than either agent alone. [5] In Vivo Efficacy: Dramatically reduced tumor burden and led to long-term survival with eradication of AML cells in bone marrow. [5] | | CC-885 (CRBN modulator) | Non-Small Cell Lung Cancer (NSCLC) - A549 cell line and xenograft models [6] | CC-885 promotes CRBN- and p97-dependent degradation of PLK1. The combination yields enhanced pro-apoptotic effects. [6] | In Vitro Synergy: Enhanced caspase-3 cleavage at low concentrations (e.g., 10 nM CC-885 + 50 nM this compound). [6] In Vivo Tumor Growth: Combination showed significantly greater inhibition than either monotherapy. [6] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. In Vitro Synergy Screening (Vincristine) [1]
2. Radiosensitization Studies (Ionizing Radiation) [2]
3. In Vivo Efficacy in PDX Models (Vincristine) [1]
The synergy between this compound and other agents primarily stems from its core function as a mitotic inhibitor, which can amplify the effects of DNA-damaging or pro-apoptotic agents. The following diagram illustrates the key pathways involved in its synergistic interactions.
The diagram above shows how this compound's core mechanism intersects with the action of other agents to create synergistic outcomes. The experimental data suggests several key mechanistic insights:
Volasertib is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) [1] [2]. PLK1 is a serine/threonine kinase that performs multiple essential functions during cell division (mitosis), including centrosome maturation, spindle assembly, and chromosome separation [1] [3]. By inhibiting PLK1, this compound disrupts the formation of a proper mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells [2].
The diagram below illustrates how this compound and CDK4/6 inhibitors target different phases of the cell cycle.
In vitro studies have consistently shown this compound's strong antiproliferative effects. For instance, in the A549 non-small cell lung cancer (NSCLC) cell line, treatment with 50 nM of this compound for 24 hours induced G2/M arrest and promoted apoptosis, evidenced by increased levels of cleaved caspase-3 and phosphorylated histone H3 [2].
The table below summarizes key efficacy data for this compound across the development pipeline, highlighting the translation from preclinical models to human trials.
| Development Stage | Cancer Model / Type | Efficacy Summary | Key Experimental Data |
|---|
| In Vitro Preclinical | Various cancer cell lines (e.g., CRC, NSCLC) | Strong, direct antiproliferative activity, inducing G2/M arrest and apoptosis [1] [2]. | • EC₅₀ in colon cancer cell lines (HCT116, COLO205, HT-29): <10 nM [1]. • 50 nM for 24h induced apoptosis in A549 NSCLC cells [2]. | | In Vivo Preclinical | Colorectal Cancer (CRC) Xenografts [1] | Significant tumor growth suppression, with some models showing complete regression [1]. | • Intravenous BI2536 (similar compound) led to complete suppression of HCT-116 xenografts [1]. | | | Breast Cancer PDX (CCND1-driven) [3] | Potent tumor shrinkage, including in CDK4/6-resistant models [3]. | • this compound monotherapy caused rapid tumor regression in HBCx-137 PDX model; complete response in 4 weeks [3]. | | | Chordoma PDX (CDKN2A/2B deleted) [4] | Significant tumor response in 1 of 2 genetically relevant models [4]. | • p = 0.02 vs. control in a responsive model; no significant response in a PBRM1-mutated (control) PDX [4]. | | | NSCLC Xenografts [2] | Significant tumor growth inhibition as a single agent; enhanced effect in combination [2]. | • 20 mg/kg, intraperitoneally, 3x/week in A549 model; greater inhibition with CC-885 combination [2]. | | Clinical Trials (Solid Tumors) | Early-phase adult solid tumors | Modest antitumor activity; limited efficacy as a single agent [1] [2]. | • Phase I: Disease stabilization in some patients (e.g., 32% in one cohort), but no objective partial or complete responses in most studies [1]. |
To help contextualize the data in the table, here are the methodologies for key experiments cited.
1. In Vivo Efficacy in Breast Cancer PDX Models [3]
2. In Vivo Efficacy in Chordoma PDX Models [4]
The disparity between this compound's strong preclinical data and its limited clinical efficacy in solid tumors points to several critical considerations for drug development:
Acute Toxic;Irritant;Health Hazard